2-Bromo-4,6-dimethylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTOCXBLUOPRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566364 | |
| Record name | 2-Bromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-26-5 | |
| Record name | 2-Bromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4,6-dimethylpyridine: Chemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,6-dimethylpyridine, also known as 2-bromo-4,6-lutidine, is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and two electron-donating methyl groups, makes it a valuable intermediate for the synthesis of a wide array of complex molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an in-depth analysis of its reactivity in key cross-coupling reactions.
Chemical and Physical Properties
This compound is a colorless to light yellow clear liquid under standard conditions.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BrN | [1][3] |
| Molecular Weight | 186.05 g/mol | [1][3] |
| CAS Number | 4926-26-5 | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 68 °C / 0.8 mmHg | [1][4] |
| Density | 1.42 g/cm³ | [1] |
| Refractive Index (n20D) | 1.55 | [1] |
| pKa (Predicted) | 2.17 ± 0.10 | [2] |
| λmax | 268 nm (in EtOH) | [2][4] |
| Storage | Store at 2 - 8 °C under an inert atmosphere. | [1][2] |
Spectroscopic Data
While experimentally obtained spectra for this compound are not widely available in public databases, the following data is based on predictions and analysis of similar compounds, providing a reliable reference for characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons and the two methyl groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity |
| H-3, H-5 | ~6.9-7.1 | s |
| 4-CH₃, 6-CH₃ | ~2.3-2.5 | s |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is predicted to display five signals, corresponding to the five distinct carbon environments in the molecule. The carbon attached to the bromine atom (C-2) is expected to be the most downfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |
| C-2 | ~142 |
| C-4, C-6 | ~158 |
| C-3, C-5 | ~123 |
| 4-CH₃, 6-CH₃ | ~24 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=N and C=C Ring Stretching | 1550-1600 |
| C-Br Stretch | 500-600 |
Mass Spectrometry (MS)
The mass spectrum, likely acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Assignment |
| 185/187 | [M]⁺ (Molecular ion) |
| 170/172 | [M-CH₃]⁺ |
| 106 | [M-Br]⁺ |
| 77 | [C₆H₅]⁺ |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 2-Amino-4,6-dimethylpyridine.
Experimental Protocol: Synthesis from 2-Amino-4,6-dimethylpyridine
Materials:
-
2-Amino-4,6-dimethylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and cyclohexane for elution
Procedure:
-
A 48% aqueous hydrobromic acid solution is cooled to -5 °C in a suitable reaction vessel.
-
4,6-dimethylpyridin-2-amine is added to the cooled HBr solution.[5]
-
Bromine is added slowly and dropwise with mechanical stirring to the resulting thick white salt mixture.[5]
-
An aqueous solution of sodium nitrite is then added to the red mixture over 1 hour, maintaining the temperature below 5 °C.[5]
-
The reaction mixture is allowed to gradually warm to 20 °C over 2 hours.[5]
-
The pH of the reaction mixture is adjusted to 14 with an aqueous sodium hydroxide solution.[5]
-
The product is extracted with methyl tert-butyl ether (MTBE).[5]
-
The organic phase is washed sequentially with water and brine, then dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[5]
-
The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in cyclohexane as the eluent to yield this compound as an orange oily product.[5]
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Development
The bromine atom at the 2-position of this compound is susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of highly functionalized pyridine derivatives.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be readily coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 2-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to synthesize 2-amino-4,6-dimethylpyridine derivatives, which are important scaffolds in many pharmaceutical compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precursor, the phosphine ligand, and the base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
The anhydrous solvent is added, and the mixture is stirred to pre-form the catalyst.
-
This compound and the amine are then added.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Safety and Handling
This compound is classified as a substance that causes skin irritation and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with broad applications in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its well-defined physical and chemical properties, coupled with its predictable reactivity in key cross-coupling reactions, make it an essential tool for synthetic chemists. The detailed protocols provided in this guide offer a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. Further research into its applications and the development of more sustainable synthetic routes will continue to enhance its importance in the field of chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4926-26-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C7H8BrN | CID 14975195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4926-26-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 2-Bromo-4,6-dimethylpyridine: Synthesis, Reactivity, and Applications in Modern Chemistry
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of heterocyclic building blocks is paramount. Among these, 2-Bromo-4,6-dimethylpyridine (CAS No. 4926-26-5), also known as 2-Bromo-4,6-lutidine, has emerged as a highly versatile and valuable intermediate.[1] Its pyridine core is a privileged scaffold found in numerous biologically active molecules, while the bromine substituent at the 2-position serves as a versatile handle for a wide array of synthetic transformations.[2][3] The two methyl groups at the 4- and 6-positions modulate the electronic properties and steric environment of the ring, offering unique reactivity profiles.
This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explain the causality behind synthetic choices, detail self-validating experimental protocols, and ground all claims in authoritative references. This document covers the compound's fundamental properties, a robust synthesis and purification workflow, detailed spectroscopic analysis, and its application in cornerstone cross-coupling reactions that are critical to modern drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in the laboratory.
Physical and Chemical Properties
This compound is a colorless to light yellow clear liquid under standard conditions.[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4926-26-5 | [1][4] |
| Molecular Formula | C₇H₈BrN | [1][4] |
| Molecular Weight | 186.05 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 68 °C / 0.8 mmHg | [1][5][6] |
| Density | ~1.42 g/cm³ | [1][6] |
| Refractive Index (n20D) | ~1.55 | [1][6] |
| Storage Conditions | 2 - 8 °C, Inert atmosphere | [1][6] |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.[7][8]
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.0-7.2 (s, 1H, Py-H5), δ ~6.8-7.0 (s, 1H, Py-H3), δ ~2.4 (s, 3H, CH₃), δ ~2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~160 (C6), δ ~158 (C4), δ ~142 (C2), δ ~125 (C5), δ ~120 (C3), δ ~24 (CH₃), δ ~21 (CH₃) |
| Mass Spec. (EI) | [M]⁺ at m/z 185, [M+2]⁺ at m/z 187 (characteristic bromine isotope pattern, ~1:1 ratio); [M-Br]⁺ at m/z 106 |
Synthesis and Purification
The most reliable and commonly employed synthesis of this compound proceeds from the readily available 2-amino-4,6-dimethylpyridine via a Sandmeyer-type diazotization-bromination reaction.[5] This method is favored for its high yield and operational simplicity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[5]
Materials:
-
4,6-dimethylpyridin-2-amine (1.0 eq.)
-
48% aqueous Hydrobromic Acid (10 eq.)
-
Bromine (3.1 eq.)
-
Sodium Nitrite (2.6 eq.)
-
Sodium Hydroxide (aqueous solution)
-
Methyl tert-butyl ether (MTBE)
-
Magnesium Sulfate (anhydrous)
-
Water, Brine
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and thermometer, cool a 48% aqueous hydrobromic acid solution (10 eq.) to -5 °C.
-
Addition of Amine: Carefully add 4,6-dimethylpyridin-2-amine (1.0 eq.) to the cold acid. A thick white salt mixture will form.
-
Bromination: With vigorous stirring, slowly add bromine (3.1 eq.) dropwise, ensuring the internal temperature is maintained below 5 °C.
-
Diazotization: Add a solution of sodium nitrite (2.6 eq.) in water dropwise over 1 hour, again keeping the temperature below 5 °C.
-
Warming: After the addition is complete, allow the reaction mixture to gradually warm to 20 °C over 2 hours.
-
Work-up: Adjust the reaction mixture to pH 14 with a cold aqueous sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract with MTBE (3x).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
Experimental Protocol: Purification by Flash Chromatography
The crude product, typically a red or orange oil, requires purification to remove unreacted starting materials and byproducts.[5] Flash column chromatography is a highly effective method.[9]
Materials:
-
Crude product from synthesis
-
Silica gel (230-400 mesh)
-
Eluent system: Ethyl acetate/Cyclohexane (or Hexane) gradient
-
Chromatography column and collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 2% ethyl acetate in cyclohexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity eluent.
-
Gradient: Gradually increase the polarity of the eluent (e.g., from 2% to 7% ethyl acetate in cyclohexane) to facilitate the separation of the desired product from impurities.[5]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with UV visualization.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield purified this compound as an orange or yellow oil.[5] A typical yield after purification is around 48%.[5]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of its C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[10] These reactions are foundational in medicinal chemistry for constructing complex molecular architectures from simpler fragments.[2][11]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[12] For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 2-position, a common strategy in the synthesis of kinase inhibitors and other pharmaceuticals.[3][13]
Causality: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is crucial for activating the boronic acid partner, facilitating the transmetalation step where the organic group is transferred from boron to palladium.[14] The choice of ligand is critical to stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling [2][12]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a base such as K₂CO₃ (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired 2-aryl-4,6-dimethylpyridine product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a critical transformation for synthesizing countless pharmaceutical agents.[16][17] This reaction couples an aryl halide with a primary or secondary amine, and this compound is an excellent substrate.[18][19]
Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst.[16] A strong, non-nucleophilic base (e.g., NaOt-Bu) is essential to deprotonate the amine, allowing it to coordinate to the palladium center before reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst.[19] The choice of a sterically hindered phosphine ligand is often key to preventing catalyst decomposition and promoting the desired reaction.[16]
Experimental Protocol: General Buchwald-Hartwig Amination [18][20]
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Solvent and Reagents: Add anhydrous, degassed toluene. Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. It is classified as a combustible liquid that causes skin and serious eye irritation.[4][21]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements:
-
Prevention (P264, P280): Wash hands and skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[4][22]
-
Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[4][22]
-
-
Personal Protective Equipment (PPE): Use in a well-ventilated area or fume hood. Wear a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).[21]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat and open flames.[21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[22]
Conclusion
This compound is a cornerstone building block for synthetic chemists engaged in the discovery and development of new molecules. Its robust synthesis from common starting materials and, more importantly, its predictable reactivity in powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, secure its role as an indispensable tool. This guide has provided the fundamental properties, validated protocols, and mechanistic insights necessary for researchers to confidently and safely incorporate this versatile reagent into their synthetic programs, enabling the efficient construction of complex and potentially life-changing compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H8BrN | CID 14975195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 4926-26-5 [chemicalbook.com]
- 6. 4926-26-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4,6-dimethylpyridine from 2-amino-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4,6-dimethylpyridine, a key intermediate in the development of pharmaceuticals and other biologically active molecules. The primary focus of this document is the conversion of 2-amino-4,6-dimethylpyridine to its bromo-derivative via a Sandmeyer-type reaction. This guide includes a detailed experimental protocol, quantitative data, and characterization of the final product. The information is intended to equip researchers, scientists, and professionals in drug development with a thorough understanding of this important synthetic transformation.
Introduction
This compound is a versatile chemical intermediate widely utilized in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] The presence of the bromine atom at the 2-position of the pyridine ring allows for a range of subsequent chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. The synthesis of this compound is most commonly achieved through the diazotization of 2-amino-4,6-dimethylpyridine followed by a bromination reaction, a classic transformation known as the Sandmeyer reaction.[2] This guide presents a detailed, experimentally verified protocol for this synthesis.
Synthetic Pathway
The synthesis of this compound from 2-amino-4,6-dimethylpyridine proceeds via a two-step, one-pot Sandmeyer-type reaction. The first step involves the diazotization of the primary amino group of 2-amino-4,6-dimethylpyridine with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures to form an in situ diazonium salt. In the second step, the diazonium group is displaced by a bromide ion.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound from 2-amino-4,6-dimethylpyridine.[1]
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 2-amino-4,6-dimethylpyridine | C₇H₁₀N₂ | 122.17 |
| 48% Hydrobromic acid | HBr | 80.91 |
| Bromine | Br₂ | 159.81 |
| Sodium nitrite | NaNO₂ | 69.00 |
| Sodium hydroxide | NaOH | 40.00 |
| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 88.15 |
| Magnesium sulfate | MgSO₄ | 120.37 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Cyclohexane | C₆H₁₂ | 84.16 |
| Silica gel | SiO₂ | 60.08 |
3.2. Procedure
-
A solution of 48% aqueous hydrobromic acid (65 mL, 1.2 mol, 10 eq.) is cooled to -5 °C.[1]
-
To the cooled acid, 4,6-dimethylpyridin-2-amine (15.0 g, 0.12 mol, 1.0 eq.) is added.[1]
-
Bromine (19.7 mL, 0.38 mol, 3.1 eq.) is added slowly and dropwise with mechanical stirring to the resulting thick white salt mixture.[1]
-
The red mixture is then treated with an aqueous solution of sodium nitrite (22.1 g, 0.32 mol, 2.6 eq. in 32 mL of water) over 1 hour, maintaining the temperature below 5 °C.[1]
-
The reaction mixture is allowed to gradually warm to 20 °C over 2 hours.[1]
-
The pH of the reaction mixture is adjusted to 14 with aqueous sodium hydroxide.[1]
-
The product is extracted with methyl tert-butyl ether (MTBE).[1]
-
The organic phase is washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product (a red oily material) is purified by flash chromatography on silica gel using a 2-7% ethyl acetate-cyclohexane gradient as the eluent to yield the final product as an orange oil.[1]
Quantitative Data
| Starting Material | Product | Yield |
| 2-amino-4,6-dimethylpyridine | This compound | 48%[1] |
Characterization Data
The structure of the synthesized this compound was confirmed by the following spectroscopic data.[1]
5.1. ¹H NMR (300 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30 | s | 1H | Ar-H |
| 7.13 | s | 1H | Ar-H |
| 2.39 | s | 3H | -CH₃ |
| 2.26 | s | 3H | -CH₃ |
5.2. ¹³C NMR (75 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 159.4 | Ar-C |
| 151.3 | Ar-C |
| 140.9 | Ar-C |
| 125.7 | Ar-CH |
| 123.4 | Ar-CH |
| 23.7 | -CH₃ |
| 20.3 | -CH₃ |
5.3. Mass Spectrometry (ESI-MS)
| m/z | Assignment |
| 186/188 | [M+H]⁺ |
Safety Considerations
-
Hydrobromic acid is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Bromine is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves and eye protection, is essential.
-
Sodium nitrite is an oxidizing agent and is toxic if swallowed.[2] It can cause fire or explosion in contact with combustible materials.[2] Avoid breathing dust and ensure adequate ventilation.
-
The diazonium salt intermediate can be explosive, especially when dry. It is crucial to maintain low temperatures throughout the diazotization step and to avoid isolating the intermediate.
Conclusion
The synthesis of this compound from 2-amino-4,6-dimethylpyridine via a Sandmeyer-type reaction is a reliable and well-established method. The provided protocol, with a reported yield of 48%, offers a clear pathway for obtaining this valuable intermediate. The detailed characterization data ensures the identity and purity of the final product. Adherence to the safety precautions outlined is critical for the safe execution of this synthesis. This guide provides the necessary technical information for researchers and professionals to successfully synthesize this compound for its various applications in drug discovery and development.
References
2-Bromo-4,6-dimethylpyridine molecular weight and formula
An In-depth Technical Guide to 2-Bromo-4,6-dimethylpyridine: Molecular Properties
This guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Data Summary
The fundamental molecular characteristics of this compound are summarized in the table below for straightforward reference and comparison.
| Property | Value |
| Molecular Formula | C7H8BrN[1][2][3][4] |
| Molecular Weight | 186.05 g/mol [1][2][3][4] |
Experimental Protocols
Detailed experimental methodologies are not applicable in this context as the provided data pertains to fundamental molecular properties (formula and weight) which are calculated based on the atomic composition and standard atomic weights, rather than being determined through specific, citable experiments.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.
References
A Technical Guide to 2-Bromo-4,6-dimethylpyridine: Synthesis, Reactivity, and Applications
Abstract
2-Bromo-4,6-dimethylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its strategic substitution pattern—a reactive bromine atom at the 2-position and two methyl groups on the pyridine core—provides a valuable scaffold for constructing complex, biologically active molecules. This guide details the nomenclature, physicochemical properties, synthesis, and characteristic reactivity of this compound. A particular focus is placed on its application in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. A validated, step-by-step protocol for a Suzuki-Miyaura coupling is provided to illustrate its practical utility for researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of reproducible science. This compound is unambiguously defined by the following identifiers.
-
SMILES : CC1=CC(=NC(=C1)Br)C[1]
The term "lutidine" is a common, non-systematic name for dimethylpyridine isomers. In this case, "4,6-lutidine" refers to the positions of the two methyl groups, and the "2-Bromo" prefix specifies the location of the bromine atom.
Physicochemical Properties
Understanding the physical properties of a reagent is critical for experimental design, handling, and storage. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 186.05 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 68 °C at 0.8 mmHg | [3][7] |
| Density | 1.42 g/cm³ | [3] |
| Refractive Index (n20D) | 1.55 | [3] |
| Storage Conditions | Store at 2 - 8 °C | [3] |
Synthesis and Reactivity Profile
Synthesis via Sandmeyer-type Reaction
The most prevalent and efficient synthesis of this compound is achieved through a Sandmeyer-type diazotization reaction starting from 2-amino-4,6-dimethylpyridine.[7][8] This well-established method involves three key stages:
-
Diazonium Salt Formation : 2-amino-4,6-dimethylpyridine is treated with hydrobromic acid (HBr) and bromine, followed by the slow, low-temperature addition of an aqueous solution of sodium nitrite (NaNO₂).[7] This in situ process converts the primary amino group into an intermediate diazonium salt.
-
Bromide Displacement : The diazonium group is an excellent leaving group (N₂) and is subsequently displaced by a bromide ion from the reaction medium.
-
Workup and Purification : The reaction mixture is neutralized with a strong base (e.g., NaOH), and the product is extracted with an organic solvent.[7] Purification is typically achieved by distillation or column chromatography to yield the final product.[7]
Core Reactivity
The chemical behavior of this compound is dominated by the carbon-bromine bond at the C2 position. The pyridine ring is electron-deficient, which activates this position for two primary classes of reactions, making it an invaluable synthetic intermediate.[3][9]
-
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the ring nitrogen facilitates the displacement of the bromide by strong nucleophiles.
-
Transition-Metal-Catalyzed Cross-Coupling : This is the most powerful and widely used application of this compound.[3][9] The C-Br bond serves as a versatile "handle" for forming new carbon-carbon and carbon-heteroatom bonds using catalysts, most commonly based on palladium.[9] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern medicinal chemistry.[9]
The diagram below illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction, a process central to the construction of biaryl structures prevalent in pharmaceuticals.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Applications in Research and Drug Development
This compound is not merely a laboratory curiosity; it is a key building block in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[3] The dimethylpyridine core is a "privileged scaffold," meaning it is a structural motif frequently found in successful drugs.
-
Pharmaceutical Synthesis : This compound is a vital intermediate for creating novel compounds with potential therapeutic effects, including anti-inflammatory and analgesic agents.[3] Its utility is demonstrated in the synthesis of antagonists for the CCR5 receptor, a target relevant to HIV therapy.[7]
-
Kinase Inhibitor Development : The aminopyridine scaffold, often accessed via functionalization of bromopyridines, is a well-established framework for designing kinase inhibitors.[10] These inhibitors target enzymes like p38 MAP kinase, which are implicated in inflammatory diseases.[10]
-
Agrochemicals : It serves in the formulation of pesticides, herbicides, and fungicides, contributing to crop protection and improved agricultural yields.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Objective: To synthesize a 2-aryl-4,6-dimethylpyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[11]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)[11]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[11]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[11]
-
Expert Insight: The choice of base is crucial. Carbonates like K₂CO₃ are standard, but for less reactive partners, a stronger base like Cs₂CO₃ may improve yields.
-
-
Inert Atmosphere : Seal the vessel. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.[11][12]
-
Solvent Addition : Add the degassed solvent mixture via syringe. The reaction is typically run at a concentration of 0.1–0.5 M with respect to the starting bromide.[11]
-
Expert Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a critical step to prevent catalyst oxidation and ensure a successful reaction.
-
-
Reaction : Heat the mixture to 80–100 °C with vigorous stirring.[12]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4–24 hours.[12][13]
-
Workup : Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[11][12]
-
Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 2-aryl-4,6-dimethylpyridine.[11][12]
Safety and Handling
This compound is classified as a skin and eye irritant.[1]
-
Hazard Codes : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Measures : Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. This compound | C7H8BrN | CID 14975195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 4926-26-5 | TCI AMERICA [tcichemicals.com]
- 5. 4926-26-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 4926-26-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-4,6-dimethylpyridine: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,6-dimethylpyridine, also known as 2-Bromo-4,6-lutidine, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1][2] Its unique structural features, including the presence of a bromine atom at the 2-position and two methyl groups at the 4- and 6-positions, make it a valuable intermediate in the preparation of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and key synthetic applications of this compound, with a focus on its role in the development of pharmaceutical agents.
Structural Information and Identifiers
The fundamental structure of this compound consists of a pyridine ring substituted with a bromine atom and two methyl groups. This arrangement of substituents imparts specific reactivity to the molecule, making it a useful synthon in various chemical transformations.
| Identifier | Value |
| IUPAC Name | This compound[3][4] |
| SMILES | CC1=CC(C)=NC(Br)=C1[3][5] |
| CAS Number | 4926-26-5[1][2][3][4] |
| Molecular Formula | C₇H₈BrN[1][3][4] |
| Molecular Weight | 186.05 g/mol [1][3][4] |
| InChI Key | IRTOCXBLUOPRFT-UHFFFAOYSA-N[3][5] |
| Synonyms | 2-Bromo-4,6-lutidine[1][2][3][4] |
graph "2_Bromo_4_6_dimethylpyridine_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.25!", fontsize=12, fontcolor="#EA4335"]; C2 [label="C", pos="-1.08,0.625!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="-1.08,-0.625!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0,-1.25!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="1.08,-0.625!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="1.08,0.625!", fontsize=12, fontcolor="#202124"]; Br [label="Br", pos="-2.16,1.25!", fontsize=12, fontcolor="#34A853"]; C7 [label="CH₃", pos="2.16,1.25!", fontsize=12, fontcolor="#4285F4"]; C8 [label="CH₃", pos="0,-2.5!", fontsize=12, fontcolor="#4285F4"]; H3 [label="H", pos="-1.95,-1.125!", fontsize=12, fontcolor="#5F6368"]; H5 [label="H", pos="1.95,-1.125!", fontsize=12, fontcolor="#5F6368"];
// Bond edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Br; C6 -- C7; C4 -- C8; C3 -- H3; C5 -- H5;
// Double bonds edge [style=double]; N1 -- C6; C2 -- C3; C4 -- C5; }
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| Appearance | Colorless to light yellow clear liquid[1][4] |
| Boiling Point | 68 °C at 0.8 mmHg[1][4] |
| Density | 1.42 g/cm³[1] |
| Refractive Index | n20D 1.55[1] |
| Purity | ≥ 98%[1][2] |
Spectroscopic Data
| Spectroscopy | Predicted/Observed Features |
| ¹H NMR | Signals corresponding to the two methyl groups and two aromatic protons are expected. The chemical shifts will be influenced by the bromine atom and the nitrogen in the pyridine ring. |
| ¹³C NMR | Six distinct signals are anticipated, one for each of the seven carbon atoms. The carbon atom attached to the bromine (C2) is expected to have a characteristic downfield chemical shift. |
| Mass Spectrometry (GC-MS) | The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). The molecular ion peaks [M]⁺ and [M+2]⁺ will be observed with nearly equal intensity.[2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching are expected. |
Experimental Protocols
This compound is a key reactant in the synthesis of various compounds. A notable example is its use in the regioselective and diastereoselective synthesis of the natural product anibamine, a CCR5 antagonist.[6]
Synthesis of this compound
A common method for the synthesis of this compound involves the diazotization of 2-amino-4,6-dimethylpyridine.[1]
Procedure:
-
To a solution of 2-amino-4,6-dimethylpyridine (5 mmol) in 48% hydrobromic acid (2.5 mL), bromine (13.8 mmol) is added at -10 °C, ensuring the temperature remains below 0 °C.
-
Sodium nitrite (12.5 mmol) is then added portion-wise, maintaining the reaction temperature below 0 °C.
-
After stirring for an additional 30 minutes, a solution of sodium hydroxide (2 g in 2 mL of water) is added, keeping the temperature below 10 °C.
-
More sodium hydroxide is added to make the solution strongly alkaline.
-
The product is then extracted, dried, and purified to yield this compound.
Application in Drug Development: Synthesis of Anibamine
This compound is a crucial starting material in the synthesis of anibamine, a natural product that acts as a CCR5 antagonist.[6] CCR5 is a chemokine receptor that has been implicated in the proliferation and metastasis of prostate cancer.[6] Therefore, antagonists of this receptor, such as anibamine, are promising candidates for the development of anti-cancer therapies.
The synthesis involves a palladium-catalyzed Sonogashira coupling of an alkynylated derivative of this compound.[1]
Signaling Pathway Implication
The chemokine receptor CCR5, when activated by its ligand CCL5, can trigger downstream signaling pathways that promote cancer cell proliferation, survival, and migration. Anibamine, synthesized using this compound as a precursor, acts as an antagonist, blocking the binding of CCL5 to CCR5 and thereby inhibiting these pro-cancerous signals.
Conclusion
This compound is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its well-defined structure and reactivity allow for its use in a variety of powerful synthetic methodologies. The successful synthesis of the CCR5 antagonist anibamine highlights the importance of this compound as a building block for creating novel therapeutic agents. This guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in the laboratory and in the pursuit of new medicines.
References
- 1. Regio- and Stereo-selective Syntheses of the Natural Product CCR5 Antagonist Anibamine and its Three Olefin Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H8BrN | CID 14975195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Anibamine, a Natural Product CCR5 Antagonist, as a Novel Lead for the Development of Anti Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 2-Bromo-4,6-dimethylpyridine, a versatile building block in organic synthesis. The strategic placement of the bromine atom at the 2-position, flanked by a nitrogen atom and a methyl group, along with an additional methyl group at the 6-position, governs its reactivity, making it a valuable synthon for the introduction of diverse functionalities. This document details its participation in a range of transformations, including nucleophilic aromatic substitution and various transition-metal-catalyzed cross-coupling reactions.
General Reactivity Profile
The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions. In this compound, the bromine atom at the 2-position is susceptible to displacement by nucleophiles. The presence of the electron-donating methyl groups at the 4- and 6-positions slightly modulates the electron-deficient nature of the ring compared to unsubstituted 2-bromopyridine, but the primary mode of reactivity remains centered on the C-Br bond. This reactivity is harnessed in a variety of powerful synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom in this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species. The stability of this intermediate, and thus the reaction rate, is influenced by the nature of the nucleophile and the reaction conditions.
General Reaction Scheme:
Quantitative Data for SNAr Reactions of Analogous 2-Bromopyridines
| Nucleophile (Nu-) | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Methoxide | Sodium Methoxide | Methanol | Reflux | 70-90 |
| Ethoxide | Sodium Ethoxide | Ethanol | Reflux | 70-90 |
| Phenoxide | Sodium Phenoxide | DMF | 100-120 | 60-80 |
| Amine (e.g., Morpholine) | Morpholine, K₂CO₃ | DMSO | 100-120 | 75-95 |
| Thiolate | Sodium Thiophenoxide | DMF | 80-100 | 80-95 |
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
This protocol is a general procedure for the methoxylation of 2-bromopyridine analogs and can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous methanol.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add sodium methoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-4,6-dimethylpyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis, offering high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting this compound with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
The following table presents representative yields for the Suzuki-Miyaura coupling of 2-bromo-4-methylpyridine with various boronic acids. These data are illustrative of the expected outcomes for this compound.[1]
| Boronic Acid | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2-Phenyl-4,6-dimethylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 90-98 |
| 3-Thienylboronic acid | 2-(3-Thienyl)-4,6-dimethylpyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 18 | 80-90 |
| 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-4,6-dimethylpyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
This protocol is a general procedure adaptable for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand.
The following table provides typical yields for the Buchwald-Hartwig amination of 2-bromopyridine analogs, which can be used to estimate the outcomes for this compound.[2]
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-18 | 80-95 |
| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 8-16 | 90-99 |
| n-Butylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12-24 | 75-90 |
| Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 90 | 16 | 85-95 |
This is a general protocol for the amination of 2-bromopyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube, add the palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Other Important Reactions
The bromine atom in this compound is also reactive in a variety of other important synthetic transformations, including:
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds with terminal alkynes.
-
Heck Coupling: For the arylation of alkenes.
-
Stille Coupling: Utilizing organotin reagents for C-C bond formation.
-
Negishi Coupling: Employing organozinc reagents for C-C bond formation.
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.
-
Grignard Reagent Formation: By reaction with magnesium metal, the corresponding Grignard reagent can be formed, which is a powerful nucleophile for reactions with various electrophiles.
-
Lithiation: Halogen-lithium exchange can be achieved using organolithium reagents, generating a highly reactive pyridyllithium species.
The choice of reaction depends on the desired transformation and the functional group tolerance required. For each of these reactions, specific protocols and conditions have been developed, often drawing from the extensive literature on the reactivity of halopyridines.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. The bromine atom at the 2-position can be readily functionalized through a variety of reactions, including nucleophilic aromatic substitution and a wide array of palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity, supported by quantitative data from analogous systems and detailed experimental protocols, to aid researchers in the design and execution of novel synthetic strategies.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-4,6-dimethylpyridine: Key Intermediates and Experimental Protocols
Introduction
2-Bromo-4,6-dimethylpyridine is a versatile heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern and the reactivity of the bromine atom make it a valuable building block for the synthesis of more complex, biologically active molecules.[1] The strategic placement of the bromine at the 2-position allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, providing a robust platform for drug discovery and development. This technical guide details the primary synthetic route to this compound, focusing on the critical intermediates and providing a comprehensive experimental protocol for its preparation.
Primary Synthetic Pathway: The Sandmeyer Reaction
The most established and direct method for synthesizing this compound is through a Sandmeyer-type reaction.[2][3] This classic transformation involves the conversion of an aromatic primary amine into a diazonium salt, which is then displaced by a bromide ion.[4] The process starts from the readily available precursor, 2-Amino-4,6-dimethylpyridine (also known as 4,6-dimethylpyridin-2-amine).
Key Intermediates
The synthesis proceeds through two principal, transient intermediates:
-
4,6-Dimethylpyridin-2-aminium Hydrobromide Salt : The initial step involves dissolving the starting amine, 2-Amino-4,6-dimethylpyridine, in a strong acid, typically 48% hydrobromic acid. This protonates the basic pyridine nitrogen, forming a thick, white aminium salt slurry. This salt formation is crucial for the subsequent steps.[5]
-
4,6-Dimethylpyridine-2-diazonium Salt : This is the central and most critical intermediate in the Sandmeyer reaction. It is generated in situ at low temperatures (typically below 5 °C) by the addition of an aqueous solution of sodium nitrite (NaNO₂) to the acidic aminium salt mixture.[5] The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), facilitating its displacement by the bromide ion present in the reaction medium. Due to their inherent instability, diazonium salts are not isolated and are used immediately in the subsequent substitution step.[6]
The overall transformation is illustrated in the reaction pathway diagram below.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound as derived from established protocols.[5]
| Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-4,6-dimethylpyridine | 48% HBr, Br₂, NaNO₂ | -5 to 20 | ~3 | 48 | [5] |
Detailed Experimental Protocol
This section provides a comprehensive methodology for the synthesis of this compound.[5]
Materials and Equipment
-
Reagents : 2-Amino-4,6-dimethylpyridine, 48% aqueous hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH), Methyl tert-butyl ether (MTBE), Ethyl acetate, Cyclohexane, Magnesium sulfate (MgSO₄), Water, Brine.
-
Equipment : Multi-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice-salt bath, separatory funnel, rotary evaporator, silica gel for column chromatography.
Procedure
-
Salt Formation : In a suitable reaction vessel equipped with a mechanical stirrer and thermometer, cool a 48% aqueous hydrobromic acid solution (10 eq.) to -5 °C using an ice-salt bath. To this, add 2-Amino-4,6-dimethylpyridine (1.0 eq.) portion-wise to form a thick white salt mixture.[5]
-
Bromination & Diazotization : While maintaining the temperature below 5 °C, slowly add bromine (3.1 eq.) dropwise to the stirred mixture. Following the bromine addition, add a prepared aqueous solution of sodium nitrite (2.6 eq.) dropwise over 1 hour, ensuring the temperature is strictly maintained below 5 °C.[5]
-
Reaction Progression : After the nitrite addition is complete, allow the reaction mixture to gradually warm to 20 °C over a period of 2 hours.
-
Work-up and Neutralization : Cool the mixture and carefully adjust the pH to 14 by the slow addition of an aqueous sodium hydroxide solution.
-
Extraction : Transfer the basic mixture to a separatory funnel and extract the product with methyl tert-butyl ether (MTBE).[5]
-
Washing and Drying : Combine the organic phases and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Concentration : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a red oil.[5]
-
Purification : Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 2-7% ethyl acetate in cyclohexane to obtain the pure this compound as an orange oil (48% yield).[5]
The general laboratory workflow for this synthesis is outlined below.
Conclusion
The synthesis of this compound is reliably achieved via a Sandmeyer reaction, with 2-Amino-4,6-dimethylpyridine serving as the primary starting material. The critical intermediate in this process is the unstable 4,6-dimethylpyridine-2-diazonium salt, which is generated and consumed in situ under carefully controlled, low-temperature conditions. The provided protocol offers a clear and reproducible pathway for researchers and drug development professionals to access this important synthetic building block. Careful control of temperature and stoichiometry is paramount to achieving a satisfactory yield and purity.
References
A Technical Guide to 2-Bromo-4,6-dimethylpyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery and Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4,6-dimethylpyridine, a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability from various suppliers, provides a detailed experimental protocol for its synthesis via a Sandmeyer-type reaction, and explores its applications in the development of pharmacologically active agents, particularly kinase inhibitors. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and practical application in a research and development setting.
Introduction
This compound, also known as 2-bromo-4,6-lutidine, is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The presence of a bromine atom at the 2-position renders the molecule susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This reactivity allows for the facile introduction of diverse molecular fragments, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] Its utility is particularly pronounced in the development of kinase inhibitors, where the pyridine scaffold often serves as a crucial pharmacophore for binding to the ATP-binding site of kinases.[2][3]
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers. The typical purity offered is ≥97-98%. Pricing can vary based on the supplier and the quantity purchased. Below is a summary of some of the key suppliers and their offerings.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| TCI America | B5254 | >98.0% (T) | 1g, 5g | $128 (1g), $384 (5g) |
| Sigma-Aldrich | AMBH2D6F37FA | 97% | Contact for details | Contact for pricing[4] |
| Ambeed | A236007 | - | 1g, 5g | $41 (1g), $157 (5g)[5] |
| Apollo Scientific | OR914244 | - | 10g | $495 (10g)[5] |
| American Custom Chemicals Corporation | HCH0063234 | - | 5g | $1848 (5g)[5] |
Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the suppliers' websites for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 4926-26-5[1] |
| Molecular Formula | C₇H₈BrN[1] |
| Molecular Weight | 186.05 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Boiling Point | 68 °C / 0.8 mmHg[1] |
| Density | 1.42 g/mL[1] |
| Refractive Index | n20D 1.55[1] |
| Storage Conditions | Store at 2 - 8 °C[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-amino-4,6-dimethylpyridine.[6][7] This pathway involves the diazotization of the primary amino group followed by displacement with a bromide ion.
Experimental Protocol: Sandmeyer-Type Reaction
This protocol is based on established literature procedures for the synthesis of 2-bromopyridines.[6]
Materials:
-
4,6-dimethylpyridin-2-amine
-
48% aqueous hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Aqueous sodium hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE)
-
Magnesium sulfate (MgSO₄)
-
Water
-
Brine
Procedure:
-
Cool a 48% aqueous hydrobromic acid solution (10 eq.) to -5 °C in a suitable reaction vessel equipped with a mechanical stirrer.
-
To the cooled acid, add 4,6-dimethylpyridin-2-amine (1.0 eq.).
-
Slowly add bromine (3.1 eq.) dropwise to the thick white salt mixture while maintaining the temperature.
-
The resulting red mixture is then treated with an aqueous solution of sodium nitrite (2.6 eq.) over 1 hour, ensuring the temperature is kept below 5 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to 20 °C over 2 hours.
-
Adjust the pH of the reaction mixture to 14 with an aqueous sodium hydroxide solution.
-
Extract the product with methyl tert-butyl ether (MTBE).
-
Wash the combined organic phases sequentially with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by vacuum distillation.
Synthesis Workflow Diagram
Applications in Drug Development
This compound is a versatile building block in the synthesis of kinase inhibitors and other pharmacologically active molecules. The pyridine core is a common motif in many approved drugs, and the bromo-substituent allows for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the final compound.[2][3]
Role in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The aminopyridine scaffold, which can be accessed from 2-bromopyridines, is known to interact with the hinge region of the kinase ATP-binding site.[8] The bromine atom on this compound serves as a convenient handle for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties, which can occupy other regions of the ATP-binding pocket, leading to potent and selective inhibitors.[2]
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in a variety of diseases, making p38 MAP kinase an attractive drug target.[3][8] Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis often utilizes bromopyridine intermediates.[8]
Experimental Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are common structural motifs in kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Water (for some solvent systems)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in drug discovery and agrochemical research. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. The detailed synthetic protocol and application workflows provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the design and synthesis of novel compounds with potential therapeutic or agricultural applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 4926-26-5 [sigmaaldrich.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. This compound | 4926-26-5 [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Suzuki-Miyaura coupling reaction using 2-Bromo-4,6-dimethylpyridine
An in-depth guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-4,6-dimethylpyridine is presented for researchers, scientists, and professionals in drug development. This document offers comprehensive application notes and detailed experimental protocols.
Application Notes
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical compounds.[4][5][6] The subject of this guide, this compound, serves as a key building block for introducing a 4,6-dimethylpyridine moiety into target molecules. The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[4]
The presence of two methyl groups ortho and para to the bromine atom in this compound introduces steric hindrance, which can present challenges for the coupling reaction. This steric bulk can impede the oxidative addition step of the catalytic cycle and may require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent to achieve high yields.[7][8] These application notes provide a general framework and troubleshooting guidance to enable the successful synthesis of a diverse range of 2-aryl-4,6-dimethylpyridine derivatives.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. The reaction typically requires a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is provided below. This protocol is a starting point and may require optimization for specific substrates.
Materials
-
This compound (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[2]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[2]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[2]
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)[1]
Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[2]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[1][2]
-
Solvent Addition : Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio.[1][2]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]
-
Monitoring : Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][2]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1][5]
Mechanism of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The three main steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[5][9][10]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[5]
-
Transmetalation : In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center. The base is crucial for activating the organoboron compound.[5]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired 2-aryl-4,6-dimethylpyridine product and regenerating the active Pd(0) catalyst.[5][10]
Data Presentation
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81%[1] |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92% (on a similar substrate)[1] |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80% (representative)[1] |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73% (representative)[1] |
Note: Yields are based on studies with 2-Bromo-4-methylpyridine and are intended to be representative. Actual yields with this compound may vary due to increased steric hindrance.
Troubleshooting and Optimization
Low or no conversion in the Suzuki-Miyaura coupling of sterically hindered substrates like this compound can be attributed to several factors.[7]
-
Steric Hindrance : The bulky methyl groups can slow down the key steps of the catalytic cycle.[7]
-
Catalyst Inhibition : The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[2][7]
-
Suboptimal Reaction Conditions : The choice of catalyst, ligand, base, and solvent is critical for success.[7]
Optimization Strategies:
-
Catalyst and Ligand Selection : For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the reaction.[7]
-
Base and Solvent : The choice of base and solvent system can significantly impact the reaction outcome. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. Aprotic polar solvents or mixtures with water are commonly used.[2]
-
Temperature and Reaction Time : Higher temperatures and longer reaction times may be required to overcome the activation energy barrier for sterically demanding couplings.
Application in Drug Discovery
The 2-arylpyridine scaffold is a key structural motif in many biologically active compounds. The introduction of an aryl group at the 2-position of the pyridine ring can lead to compounds with potent and selective biological activities.[4] For instance, derivatives of 2-aryl-4-aminopyridine have shown potential as kinase inhibitors, which are crucial targets in oncology and inflammatory diseases.[4] The Suzuki-Miyaura coupling provides a versatile and efficient method for generating libraries of these compounds for drug discovery programs.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4,6-dimethylpyridine, a versatile building block for the synthesis of functionalized pyridine derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, providing reaction conditions and experimental protocols.
Overview of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] These reactions typically involve an organic halide, a coupling partner, a palladium catalyst, a ligand, and a base. The choice of these components is critical for achieving high yields and selectivity. For this compound, the bromine atom at the 2-position is the reactive site for these transformations.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for various palladium-catalyzed cross-coupling reactions of 2-bromopyridine derivatives. While the specific substrate is this compound, these conditions, derived from similar substrates like 2-Bromo-4-methylpyridine, provide a strong starting point for optimization.[2][3]
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridines with Arylboronic Acids [2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 85-95 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 78 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 82 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines [1][2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 8-16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 12-24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 |
Table 3: Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes [2][4]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 6-12 | 85 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 4-12 | 82 |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | Toluene | 70 | 8 | 89 |
Table 4: Heck Coupling of 2-Bromopyridines with Alkenes [4]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 16 | 80 |
Table 5: Stille Coupling of 2-Bromopyridines with Organostannanes [4]
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12-24 | 88 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | LiCl | THF | 65 | 12 | 85 |
Experimental Protocols
The following are generalized procedures for the palladium-catalyzed cross-coupling of this compound. Optimization may be required for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of 2-aryl-4,6-dimethylpyridines.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (3 mol%), and base (2.0 equiv).[3]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[3]
-
Add the degassed solvent mixture via syringe.[3]
-
For conventional heating, immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C). For microwave heating, place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 120 °C).[2][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Buchwald-Hartwig Amination Protocol
This protocol is for the synthesis of N-substituted-2-amino-4,6-dimethylpyridines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (1.4 equiv).[1]
-
Seal the vessel and evacuate and backfill with an inert gas three times.[1]
-
Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes to pre-form the catalyst.[1]
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Filter and concentrate the solvent under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
Sonogashira Coupling Protocol
This protocol details the synthesis of 2-alkynyl-4,6-dimethylpyridines.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (3-5 mol%), and CuI (5 mol%).[2][4]
-
Evacuate and backfill the flask with an inert gas three times.[4]
-
Add the anhydrous, degassed solvent and the base (2.0-3.0 equiv).[2][4]
-
Add the terminal alkyne (1.2 equiv) via syringe.[2]
-
Stir the reaction at room temperature or gently heat to 40-65 °C.[2][4]
-
Monitor the reaction by TLC or LC-MS.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
References
The Versatility of 2-Bromo-4,6-dimethylpyridine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-4,6-dimethylpyridine, a versatile and pivotal building block in the synthesis of complex pharmaceutical compounds. Its unique structural features and reactivity make it an invaluable intermediate, particularly in the construction of substituted pyridine scaffolds that are central to many biologically active molecules.
This compound serves as a key substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in contemporary drug discovery and development. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse and intricate molecular architectures.[1] The methodologies detailed herein are designed to be a practical guide for researchers in both academic and industrial settings, providing robust starting points for reaction optimization and the synthesis of novel therapeutic agents.
Key Applications in Pharmaceutical Synthesis
The pyridine moiety is a prevalent feature in numerous FDA-approved drugs, and the ability to functionalize this core structure is crucial for modulating the pharmacological properties of a molecule. This compound is particularly useful for introducing substituents at the 2-position of the pyridine ring, a common strategy in the design of kinase inhibitors and other targeted therapies.[2]
Experimental Protocols
The following sections provide detailed protocols for three of the most powerful and widely used cross-coupling reactions involving this compound. These protocols are intended as a general guide and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[4]
A general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%) and, if necessary, a ligand under a positive flow of inert gas.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 80-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 6 | 85-98 |
Note: Yields are representative and highly dependent on the specific arylboronic acid and reaction conditions used.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry for the synthesis of arylamines.[6][7]
A general protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is as follows:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a strong base (e.g., NaOtBu, K₃PO₄; 1.4-2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., XPhos, BINAP) to an oven-dried Schlenk tube.[8]
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. The crude product is then purified by column chromatography.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-88 |
Note: Yields are estimated based on reactions with analogous 2-bromopyridines and are highly dependent on the specific amine and reaction conditions.[8]
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is highly valuable for the synthesis of alkynyl-substituted heterocycles, which can serve as important intermediates or as part of the final drug structure.
A general protocol for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI; 5-10 mol%).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine, diisopropylethylamine) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 70-85 |
| 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 80 | 4 | 75-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 8 | 65-80 |
Note: Yields are representative and can vary significantly based on the specific alkyne and reaction conditions.[11][12]
Pharmaceutical Application Case Study: Mavacamten and Hypertrophic Cardiomyopathy
Mechanism of Action and Signaling Pathway
Hypertrophic cardiomyopathy is characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow.[5] This condition is often caused by mutations in genes encoding sarcomeric proteins, leading to hypercontractility of the heart muscle.[5]
Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[3] It targets the underlying pathophysiology of HCM by reducing the number of myosin heads that can bind to actin, thereby decreasing the excessive contractility of the sarcomere.[1][5] This modulation of the actin-myosin cross-bridge formation helps to normalize the force of contraction and improve the heart's ability to relax during diastole.[5] By reducing hypercontractility, Mavacamten alleviates the left ventricular outflow tract (LVOT) obstruction and improves cardiac filling pressures.[6]
The signaling pathway affected by Mavacamten is central to muscle contraction. In HCM, the hyperactive state of cardiac myosin leads to a cascade of downstream effects, including increased energy consumption and impaired relaxation. Mavacamten intervenes at the level of the myosin motor protein, stabilizing it in an energy-sparing, relaxed state.[3]
References
- 1. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-6-chloropyridine | Semantic Scholar [semanticscholar.org]
- 3. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]
- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 12. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 2-Bromo-4,6-dimethylpyridine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4,6-dimethylpyridine as a key intermediate in the development of novel agrochemicals. Due to its versatile reactivity, this compound serves as an essential building block for creating a diverse range of molecules with potential herbicidal, fungicidal, and insecticidal properties. The bromine atom at the 2-position allows for facile derivatization through various cross-coupling and nucleophilic substitution reactions, making it an attractive starting material for the synthesis of new active ingredients in crop protection.
Key Applications in Agrochemical Synthesis
This compound is a valuable scaffold for the synthesis of various classes of agrochemicals. The pyridine ring is a common feature in many commercial pesticides, and the bromo-substituent provides a convenient handle for introducing diverse functionalities to modulate biological activity.
-
Herbicides: The pyridine core can be elaborated into structures that mimic natural plant hormones or inhibit crucial plant enzymes. For example, derivatives can be designed to target protoporphyrinogen oxidase (PPO) or act as synthetic auxins.
-
Fungicides: By introducing appropriate pharmacophores, this compound can be converted into potent fungicides. A notable mechanism of action for pyridine-containing fungicides is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.
-
Insecticides: The versatility of this building block allows for its incorporation into insecticidal molecules, including neonicotinoid analogs and other compounds that target the insect nervous system, such as modulators of nicotinic acetylcholine receptors (nAChRs) or the vesicular acetylcholine transporter (VAChT).
Data Presentation: Synthesis and Biological Activity of Analogous Compounds
While specific agrochemicals derived directly from this compound are not widely reported in publicly available literature, the following tables summarize quantitative data for the synthesis and biological activity of structurally similar pyridine derivatives. This data serves as a valuable reference for the potential efficacy of compounds synthesized from this compound.
Table 1: Synthesis Yields of Representative Pyridine Derivatives via Cross-Coupling and Nucleophilic Substitution Reactions
| Starting Material | Reaction Type | Coupling Partner/Nucleophile | Product | Yield (%) |
| 2-Bromo-4-methylpyridine | Suzuki-Miyaura Coupling | Phenylboronic acid | 2-Phenyl-4-methylpyridine | 85-95 |
| 2-Bromo-4-methylpyridine | Buchwald-Hartwig Amination | Aniline | N-Phenyl-4-methylpyridin-2-amine | 80-90 |
| 2-Bromo-4-fluoropyridine | Nucleophilic Aromatic Substitution | Sodium methoxide | 2-Bromo-4-methoxypyridine | 75-85 |
| This compound | Suzuki-Miyaura Coupling | (4-Methoxyphenyl)boronic acid | 2-(4-Methoxyphenyl)-4,6-dimethylpyridine | ~80-90 (estimated) |
| This compound | Nucleophilic Aromatic Substitution | Morpholine | 4-(4,6-Dimethylpyridin-2-yl)morpholine | ~70-80 (estimated) |
Table 2: Biological Activity of Representative Pyridine-Based Agrochemical Analogs
| Compound Class | Target Organism | Biological Activity Metric | Value | Mechanism of Action |
| Pyrido[2,3-d]pyrimidine Derivative | Amaranthus retroflexus (Broadleaf weed) | % Inhibition (at 150 g/ha) | 50% | Protoporphyrinogen Oxidase (PPO) Inhibition |
| Pyridine Carboxamide Derivative | Botrytis cinerea (Fungus) | EC50 | 0.60 mg/L | Succinate Dehydrogenase Inhibition (SDHI) |
| 2-Phenylpyridine Derivative | Aphis craccivora (Cowpea aphid) | LC50 | 0.498 mg/L | Nicotinic Acetylcholine Receptor (nAChR) Modulation |
| Pyridine Alkylsulfone Analog | Periplaneta americana (American cockroach) | - | - | Vesicular Acetylcholine Transporter (VAChT) Inhibition |
| Pyridine Carboxylic Acid Analog | Broadleaf Weeds | - | - | Auxin Mimicry |
Experimental Protocols
The following are detailed methodologies for key synthetic transformations of this compound, based on established protocols for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4,6-dimethylpyridines
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNA r) for the Synthesis of 2-Amino-4,6-dimethylpyridine Derivatives
This protocol provides a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the amine, and Cs₂CO₃.
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture with stirring to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the development of agrochemicals from this compound.
Application Notes and Protocols: 2-Bromo-4,6-dimethylpyridine as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,6-dimethylpyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of novel kinase inhibitors.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[2] The strategic placement of a bromine atom at the 2-position of the 4,6-dimethylpyridine core provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino moieties, enabling the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity for specific kinase targets.[3][4] This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the discovery and development of next-generation kinase inhibitors.
Synthetic Strategies: Elaborating the this compound Scaffold
The primary synthetic utility of this compound in the context of kinase inhibitor synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. The two most prominent and powerful methods for elaborating this scaffold are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents at the 2-position of the pyridine ring.[6] This reaction is fundamental to the synthesis of biaryl and heteroarylpyridines, which are common structural motifs in a multitude of biologically active compounds, including numerous kinase inhibitors.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, facilitating the synthesis of arylamines from aryl halides.[4] This reaction is particularly valuable for introducing primary and secondary amines at the 2-position of the this compound core, leading to a diverse array of 2-amino-4,6-dimethylpyridine derivatives. These derivatives are important intermediates and final products in the synthesis of kinase inhibitors and other pharmacologically active molecules.[5]
Data Presentation: Representative Biological Activity of Kinase Inhibitors
The following table summarizes hypothetical, yet representative, biological data for kinase inhibitors synthesized from the this compound building block. The presented IC50 values are based on the activities of structurally related kinase inhibitors and are intended for comparative and illustrative purposes.
| Compound ID | 2-Substituent | Target Kinase | IC50 (nM) |
| KIN-A01 | 4-Fluorophenyl | p38α MAPK | 85 |
| KIN-A02 | 2,4-Difluorophenyl | p38α MAPK | 52 |
| KIN-A03 | 1H-Pyrazol-4-yl | p38α MAPK | 110 |
| KIN-B01 | N-(Cyclopentyl)amino | CDK4 | 15 |
| KIN-B02 | N-(4-Morpholinyl)amino | CDK4 | 28 |
| KIN-B03 | N-(4-Hydroxyphenyl)amino | CDK6 | 45 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[3]
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).[6]
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[6]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-4,6-dimethylpyridine product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Celite
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.[2]
-
Add this compound and anhydrous toluene.[2]
-
Add the amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 8-12 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[1]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-substituted 2-amino-4,6-dimethylpyridine product.
Mandatory Visualizations
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,6-dimethylpyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents and functional materials. The electron-deficient nature of the pyridine ring, enhanced by the presence of a bromine atom at the C2 position, renders it susceptible to nucleophilic attack. This reactivity allows for the strategic introduction of a wide range of functionalities. While classical nucleophilic aromatic substitution (SNAr) is possible, modern synthetic strategies predominantly employ transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the efficient formation of carbon-nitrogen bonds.[1][2] These methods offer broad substrate scope and high functional group tolerance, making them invaluable in medicinal chemistry.[3][4]
This document provides detailed protocols and application notes for the nucleophilic aromatic substitution of this compound, with a primary focus on the widely utilized palladium-catalyzed Buchwald-Hartwig amination.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2] The catalytic cycle generally involves the oxidative addition of the this compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-substituted product and regenerate the Pd(0) catalyst.[3][5] The choice of ligand, base, and solvent is crucial for achieving high reaction efficiency.[3]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine
This protocol is a general starting point and may require optimization for specific amine substrates. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[4][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, or dppf)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube or sealed reaction vessel, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-10 mol%), and the base (1.4-2.0 equivalents).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[3]
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to pre-form the catalyst.[3]
-
To this mixture, add this compound (1.0 equivalent) and the desired amine (1.2-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4,6-dimethylpyridin-2-amine.[3]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of 2-bromopyridine analogues with various amines. While specific data for this compound is not extensively documented, the data for structurally similar substrates provides a strong predictive framework for expected outcomes.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Estimated) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | 80 | 12 | 60-75 |
Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates as reported in the literature.[6]
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad substrate scope and tolerance of various functional groups have made it invaluable in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent requirement. These application notes provide detailed protocols and a comparative overview of reaction conditions for the Buchwald-Hartwig amination of 2-Bromo-4,6-dimethylpyridine, a key building block for various biologically active compounds.
The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The judicious selection of these components is critical for achieving high reaction efficiency and yield.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 4,6-dimethylpyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.
A schematic of the catalytic cycle is presented below:
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various conditions for the Buchwald-Hartwig amination of this compound and its close structural analogs with a range of amines. This data provides a framework for reaction optimization.
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 75-85 (estimated) | N/A |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 8 | 80-95 (estimated) | N/A |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 70-80 (estimated) | N/A |
| 4 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (3.5) | (±)-BINAP (7.0) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | [2] |
Yields for entries 1-3 are estimated based on typical outcomes for similar 2-bromopyridine substrates.
Experimental Protocols
General Workflow for Buchwald-Hartwig Amination:
The general experimental workflow for a Buchwald-Hartwig amination reaction is depicted below. This process involves the careful assembly of reagents under an inert atmosphere to prevent the degradation of the catalyst and phosphine ligands.
Protocol 1: General Procedure for the Amination of this compound
This protocol provides a general method that can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP; 1.5-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.4-2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[1]
-
Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4,6-dimethylpyridin-2-amine.
Protocol 2: Synthesis of N,N'-bis(4,6-dimethylpyridin-2-yl)cyclohexane-1,2-diamine
This protocol is adapted from a procedure for the amination of 2-bromo-6-methylpyridine and is expected to be effective for this compound.[2]
Materials:
-
This compound (18 mmol)
-
(±)-trans-1,2-diaminocyclohexane (8.8 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.18 mmol)
-
(±)-BINAP (0.35 mmol)
-
Sodium tert-butoxide (NaOtBu) (25 mmol)
-
Anhydrous Toluene (50 mL)
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Pentane
Procedure:
-
To a large Schlenk vessel, add (±)-trans-1,2-diaminocyclohexane, this compound, (±)-BINAP, Pd₂(dba)₃, and NaOtBu.
-
The vessel is evacuated and backfilled with argon.
-
Anhydrous toluene is added, and the resulting deep red/brown mixture is heated to 80°C with stirring for 4 hours.[2]
-
After cooling to room temperature, diethyl ether (50 mL) is added.[2]
-
The resultant yellow mixture is washed with brine (2 x 30 mL), dried over MgSO₄, and the solvent is removed by evaporation under reduced pressure.[2]
-
The yellow product is recrystallized from pentane/diethyl ether.[2]
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures, as the introduction of a rigid alkynyl linker can significantly influence the biological activity and physicochemical properties of a molecule. 2-Bromo-4,6-dimethylpyridine is a valuable building block, and its functionalization via Sonogashira coupling provides access to a diverse range of substituted pyridines, which are key scaffolds in numerous pharmaceutical agents.
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes, along with representative data and key considerations for successful execution. Both traditional copper-cocatalyzed and copper-free conditions are discussed.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of bromopyridine derivatives with various terminal alkynes. While specific data for this compound is limited in the literature, the presented data from analogous substrates provides a strong predictive framework for expected outcomes.
| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | ~95 | [2] |
| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 94 | [2] |
| 3 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 | [2] |
| 4 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 88 | [2] |
| 5 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5.0) | - | CuI (5.0) | Et₃N | CH₃CN | RT | 0.5 | 96 | [2] |
| 6 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | None | TMP | DMSO | RT | 2 | ~92 | [3] |
| 7 | Cyclopropylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | CuI (2.5) | Diisopropylamine (7 eq) | THF | RT | 3 | ~89 | [4] |
Yields are based on studies with similar bromopyridine substrates and should be considered as representative. Optimization may be required for this compound.
Key Reaction Parameters
Successful Sonogashira coupling is dependent on the careful control of several parameters:
-
Catalyst System: A palladium catalyst is essential. Common choices include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄. For copper-free conditions, specialized palladium precatalysts can be employed.[3][5]
-
Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt, typically CuI, is used to facilitate the formation of a copper acetylide intermediate, which accelerates the reaction.[1]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[6]
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (CH₃CN).[2][7] |* Temperature: Reactions can often be performed at room temperature, but heating may be required for less reactive substrates.[1]
Experimental Protocols
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general procedure for the copper-catalyzed Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 60-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4,6-dimethylpyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative that avoids the use of a copper co-catalyst, which can be advantageous in the synthesis of pharmaceutical intermediates to avoid copper contamination.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%) or other suitable copper-free palladium catalyst system.
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous and degassed dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium precatalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous and degassed DMSO, followed by the terminal alkyne and TMP via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnc.ir [ijnc.ir]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Heck reaction of 2-bromo-4,6-dimethylpyridine. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is widely employed in organic synthesis due to its tolerance of various functional groups and its ability to construct complex molecular scaffolds.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst, followed by the migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product, and the active Pd(0) catalyst is regenerated by reductive elimination with a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Reaction Conditions for this compound
The following table summarizes representative conditions for the Heck reaction of this compound with various alkenes. Due to the electron-rich nature of the dimethyl-substituted pyridine ring, specific conditions are often required to achieve high yields.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | Data not available |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (2) | Acetonitrile | 82 (reflux) | Reaction completion | Data not available |
| 3 | Styrene | Pd-complex 6 (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | Data not available |
Note: Yields for the specific substrate this compound are not explicitly reported in the searched literature. The conditions are based on protocols for similar bromopyridine derivatives and general Heck reaction principles.[1][2]
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with styrene and n-butyl acrylate, adapted from established procedures for similar substrates.[1]
Protocol 1: Heck Reaction with Styrene
Objective: To synthesize 2-(4,6-dimethylpyridin-2-yl)styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the catalyst and ligand.
-
To this solution, add this compound (1.0 equivalent), styrene (1.2 equivalents), and triethylamine (2.0 equivalents).
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Reaction with n-Butyl Acrylate
Objective: To synthesize n-butyl (E)-3-(4,6-dimethylpyridin-2-yl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with condenser
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a condenser, place palladium(II) acetate (e.g., 1 mol%) and triphenylphosphine (e.g., 2 mol%) under a nitrogen atmosphere.
-
Add anhydrous acetonitrile (MeCN) as the solvent.
-
Add this compound (1.0 equivalent), n-butyl acrylate (1.5 equivalents), and sodium carbonate (2.0 equivalents).
-
Heat the mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Visualizing the Heck Reaction Workflow
The following diagram illustrates the general experimental workflow for a Heck reaction.
References
Application Notes: Microwave-Assisted Synthesis with 2-Bromo-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry, dramatically accelerating reaction times and often improving product yields compared to conventional heating methods.[1] The efficient and rapid heating provided by microwave irradiation can lead to cleaner reactions with fewer byproducts, which simplifies the purification process. This technology is particularly effective for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[2]
2-Bromo-4,6-dimethylpyridine is a valuable heterocyclic building block. The bromine atom provides a reactive handle for various cross-coupling reactions, while the methyl groups can influence the electronic properties and steric environment of the molecule. This document provides detailed protocols and application data for the microwave-assisted synthesis of various derivatives using this compound as a starting material.
Applications Overview: Versatility of this compound
This compound serves as a versatile precursor for a range of substituted pyridine derivatives through various palladium-catalyzed cross-coupling reactions. These transformations are crucial for generating novel molecular scaffolds in drug discovery and materials science.
Caption: Synthetic pathways from this compound.
General Experimental Workflow for Microwave Synthesis
The following workflow outlines the typical steps for performing a microwave-assisted organic synthesis reaction. Adherence to safety protocols, including the use of appropriate sealed reaction vessels designed for microwave chemistry, is critical.
Caption: General experimental workflow for microwave synthesis.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds.[2] Microwave irradiation significantly accelerates this transformation, often completing the reaction in minutes instead of hours.[2]
Experimental Protocol
This protocol describes a typical procedure for coupling this compound with an arylboronic acid.
-
Preparation : To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), to achieve a concentration of 0.1-0.5 M.[3]
-
Sealing : Seal the vial securely with a cap.
-
Irradiation : Place the vial in the microwave reactor cavity. Irradiate the mixture with stirring at a set temperature (e.g., 120°C) for a specified time (e.g., 15-20 minutes).[3]
-
Workup : After the reaction, cool the vial to room temperature using compressed air before opening. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Typical Reaction Parameters
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Typical Yield |
| 1 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | >85%[3] |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | 60-80%[3] |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 20 | >85%[3] |
Yields are representative and based on analogous reactions; optimization may be required.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.[3]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide variety of substituted aminopyridines.[4] Microwave heating drastically reduces reaction times from many hours to as little as 10-30 minutes.[1][5]
Experimental Protocol
This protocol provides a general method for the amination of this compound.[1]
-
Inert Atmosphere Preparation : In a glovebox, add a base (e.g., NaOtBu, 2.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%), and a ligand (e.g., XPhos, 5-10 mol%) to a 10 mL microwave reaction vial containing a stir bar.
-
Reagent Solution : In a separate vial, dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (2.1 equiv.) in a dry, degassed solvent (e.g., toluene).
-
Combine and Seal : Transfer the solution to the microwave vial containing the catalyst and base. Seal the vial tightly.
-
Irradiation : Remove the vial from the glovebox and place it in the microwave reactor. Irradiate at a set temperature (e.g., 130-150°C) for 10-30 minutes with a maximum power setting of 200-300 W.[1]
-
Workup : After cooling, quench the reaction carefully (e.g., with water or saturated aq. NH₄Cl). Dilute with an organic solvent and wash with water.
-
Purification : Dry the organic layer, filter, concentrate, and purify the crude product by column chromatography.
Typical Reaction Parameters
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Typical Yield |
| 1 | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 130 | 30 | Moderate to Excellent[1] |
| 2 | Pd₂(dba)₃ (5) | XPhos (10) | t-BuONa | Toluene | 150 | 30 | Moderate to Excellent[1] |
| 3 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 150 | 20 | Good to Excellent |
Yields are representative and depend heavily on the amine coupling partner; optimization is recommended.
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[4]
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing valuable arylalkyne structures.[6][7] Microwave-assisted protocols offer excellent yields in reaction times as short as 5-25 minutes.[6][8]
Experimental Protocol
This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling.[9]
-
Preparation : To a microwave vial, add this compound (1.0 mmol), the terminal alkyne (1.2-2.5 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 6 mol%).
-
Solvent and Base : Add a suitable solvent (e.g., DMF, Acetonitrile) and a base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)).[9][10]
-
Sealing and Irradiation : Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-120°C) for a specified time (e.g., 15-25 minutes).[9]
-
Workup : After cooling, filter the reaction mixture through a pad of Celite and wash with an appropriate solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Typical Reaction Parameters
| Entry | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Typical Yield |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (6) | TEA | DMF | 120 | 20 | >85%[9] |
| 2 | Pd(PPh₃)₄ (3) | CuI (6) | TEA | Acetonitrile | 100 | 15 | >85%[9] |
| 3 | Pd(OAc)₂ (2) | None (Cu-free) | TEA | Ionic Liquid | 50 | 30 | >95%[7] |
Yields are representative and based on analogous reactions; optimization may be required.
Sonogashira Catalytic Cycle
Caption: Catalytic cycle for the Sonogashira coupling.[10]
Cyanation: Nitrile Synthesis
The introduction of a nitrile group is a valuable transformation, as nitriles are precursors to amines, carboxylic acids, and various heterocycles.[11] Microwave-assisted cyanation using a non-toxic cyanide source like K₄[Fe(CN)₆] or a safer source like CuCN can be accomplished rapidly and efficiently.[11][12][13]
Experimental Protocol
This protocol is adapted from procedures for the microwave-assisted cyanation of aryl bromides.[11]
-
Preparation : In a microwave vial, combine this compound (1.0 equiv.), a palladium catalyst (e.g., 1 mol% Pd-dppf), a cyanide source (e.g., 1 equiv. K₄[Fe(CN)₆] or CuCN), and any additives (e.g., 0.2 equiv. TMEDA).[11][12]
-
Solvent Addition : Add a polar aprotic solvent such as DMF or NMP.
-
Sealing and Irradiation : Seal the vial and place it in the microwave reactor. Irradiate at a high temperature (e.g., 160-180°C) for a short duration (e.g., 2-5 minutes).[11] A maximum power of 300 W is typical.[11]
-
Workup : After cooling, the reaction mixture may form a slurry. Dilute with a suitable solvent and filter through Celite to remove inorganic salts.
-
Purification : Wash the filtrate with water, dry the organic layer, and concentrate. Purify the resulting aryl nitrile by column chromatography or recrystallization.
Typical Reaction Parameters
| Entry | Pd Catalyst (mol%) | Cyanide Source | Additive | Solvent | Temp (°C) | Time (min) | Typical Yield |
| 1 | Pd-dppf (1) | K₄[Fe(CN)₆] | TMEDA | DMF | 180 | 5 | Excellent[11] |
| 2 | Pd(OAc)₂ (0.1-0.5) | K₄[Fe(CN)₆] | Na₂CO₃ | DMAC | 120 | <300 | 83-96%[14] |
| 3 | - | CuCN | - | NMP | 160 | 2 | >98%[11] |
Yields are representative and based on analogous reactions; optimization may be required.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. cem.de [cem.de]
- 12. Microwave-assisted cyanation of an aryl bromide directly on a metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4,6-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-4,6-dimethylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction. This reaction involves the diazotization of the precursor, 2-amino-4,6-dimethylpyridine, followed by bromination.
Q2: What are the critical parameters to control for a successful synthesis?
Temperature control is paramount throughout the reaction. The initial diazotization step must be carried out at low temperatures (typically -5 to 5 °C) to prevent the decomposition of the unstable diazonium salt. Careful, slow addition of reagents is also crucial to maintain temperature and avoid unwanted side reactions.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete diazotization: Ensure the complete conversion of the starting amine to the diazonium salt.
-
Decomposition of the diazonium salt: This can occur if the temperature is not kept sufficiently low during diazotization and before the addition of the bromide source.
-
Sub-optimal workup: Inefficient extraction or purification can lead to loss of product.
-
Side reactions: The formation of byproducts will consume starting material and reduce the yield of the desired product.
Q4: What are the common byproducts in this synthesis?
Common byproducts in the Sandmeyer bromination of aminopyridines include:
-
Phenolic compounds: Formed if the diazonium salt reacts with water.
-
Azo-coupling products: Resulting from the reaction of the diazonium salt with unreacted 2-amino-4,6-dimethylpyridine.[1]
-
De-amination products: Where the diazonium group is replaced by a hydrogen atom.[1]
-
Poly-brominated species: Over-bromination can lead to the formation of di- or tri-brominated pyridines.
Q5: How can I purify the crude this compound?
Standard purification involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. Further purification can be achieved by column chromatography on silica gel or by distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to elevated temperature. 3. Incorrect stoichiometry of reagents. | 1. Ensure slow, dropwise addition of sodium nitrite solution while maintaining a temperature below 5 °C. 2. Maintain rigorous temperature control throughout the diazotization step. 3. Carefully check the molar equivalents of all reagents. |
| Presence of Dark, Tarry Byproducts | 1. Decomposition of the diazonium salt. 2. Azo-coupling side reactions. | 1. Ensure the reaction temperature is consistently maintained at or below the recommended temperature. 2. Add the sodium nitrite solution slowly and with efficient stirring to prevent localized high concentrations. |
| Formation of Phenolic Impurities (e.g., 4,6-dimethylpyridin-2-ol) | The diazonium salt intermediate is reacting with water. | 1. Although the reaction is aqueous, minimizing the reaction time after the formation of the diazonium salt can reduce this side reaction. 2. Ensure the workup is performed promptly after the reaction is complete. |
| Unreacted 2-amino-4,6-dimethylpyridine Detected | 1. Insufficient amount of sodium nitrite. 2. Inefficient mixing of reagents. | 1. Ensure the correct stoichiometry of sodium nitrite is used. 2. Maintain vigorous stirring throughout the addition of the sodium nitrite solution. |
| Presence of Poly-brominated Byproducts | Excess of the brominating agent (e.g., bromine). | Use a stoichiometric amount of the brominating agent. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is based on established literature procedures for the synthesis of 2-bromo-substituted pyridines.
Materials:
-
2-amino-4,6-dimethylpyridine
-
48% aqueous hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Aqueous sodium hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Preparation: In a suitable reaction vessel, cool a 48% aqueous hydrobromic acid solution to -5 °C. To this, add 2-amino-4,6-dimethylpyridine.
-
Bromination: With vigorous mechanical stirring, slowly add bromine dropwise to the thick white salt mixture formed.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C. Continue stirring for 1 hour at this temperature.
-
Work-up: Allow the reaction mixture to gradually warm to 20 °C over 2 hours. Adjust the pH to 14 with an aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with methyl tert-butyl ether (MTBE).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes the reported yield for the synthesis of this compound. Yields can be influenced by reaction scale, purity of reagents, and precise control over reaction conditions.
| Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-amino-4,6-dimethylpyridine | HBr, Br₂, NaNO₂ | -5 to 20 | ~3 | 48 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Purification of crude 2-Bromo-4,6-dimethylpyridine by column chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 2-bromo-4,6-dimethylpyridine by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography purification of this compound and related brominated pyridines.
Q1: What is the recommended stationary phase and eluent system for the purification of this compound?
A good starting point for the purification of this compound is using silica gel (230-400 mesh) as the stationary phase.[1] A common and effective eluent system is a gradient of ethyl acetate in hexanes.[2] The optimal ratio should be determined by Thin Layer Chromatography (TLC) prior to running the column. For many brominated pyridine derivatives, a gradient starting from 100% hexanes and gradually increasing the proportion of ethyl acetate provides good separation.[3]
Q2: How do I determine the optimal eluent system using TLC?
To find the best solvent system, dissolve a small amount of your crude product and spot it on a TLC plate. Develop the plate in various mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20). The ideal eluent system will give your target compound a retention factor (Rf) value between 0.2 and 0.4, which generally provides the best separation on a column.[4]
Q3: My compound is not separating from an impurity (co-elution). What can I do?
Co-elution of compounds with similar polarities can be challenging. Here are several strategies to improve separation:
-
Optimize the Eluent System: Try a less polar solvent system. For closely eluting spots, a shallower gradient (a slower increase in the polar solvent) can improve resolution.[3]
-
Use a Longer Column: Increasing the length of the silica gel bed can enhance the separation of compounds with close Rf values.[3]
-
Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina.[4]
Q4: The purified product appears colored (yellow or brown). What is the cause and how can I fix it?
A yellowish or brownish tint in the purified product can be due to the presence of residual impurities or slight decomposition of the compound. Halogenated pyridines can be sensitive to light.[3] Ensure the product is stored in a dark, cool place. If the discoloration is due to impurities, re-purification with a very shallow gradient might be necessary.
Q5: My compound seems to be degrading on the silica gel column. How can I prevent this?
Pyridine-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel.[3] This can lead to streaking on TLC and low recovery from the column. To mitigate this:
-
Deactivate the Silica Gel: Pre-treat the silica gel by preparing the slurry in the eluent containing a small amount of a base, such as 0.1-1% triethylamine.[3] This will neutralize the acidic sites on the silica.
-
Use Alumina: As an alternative, neutral alumina can be used as the stationary phase for acid-sensitive compounds.[4]
-
Minimize Time on the Column: Run the column as quickly as possible without sacrificing separation (flash chromatography) to reduce the contact time between your compound and the silica gel.
Q6: I am experiencing poor recovery of my compound from the column. What are the possible reasons?
Low recovery can be due to several factors:
-
Compound Degradation: As mentioned above, your compound may be degrading on the silica gel.[4]
-
Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the silica gel and fail to elute. If your compound is significantly more polar than expected, a more polar eluent system (e.g., with methanol or dichloromethane) might be needed.
-
Improper Column Packing: A poorly packed column with channels or cracks can lead to inefficient elution and product loss. Ensure the silica gel is packed uniformly.[1]
Quantitative Data Summary
The following table provides a general overview of the expected outcomes for the purification of 2-bromo-4-methylpyridine derivatives by flash column chromatography, which can be used as an estimate for this compound. Actual values will vary depending on the initial purity of the crude material and experimental technique.[1]
| Parameter | Typical Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most applications.[1] |
| Eluent System | Hexane/Ethyl Acetate (Gradient) | A starting point could be 0% to 20% Ethyl Acetate in Hexane.[5] |
| Optimal Rf on TLC | 0.2 - 0.4 | In the chosen eluent system for the best separation.[4] |
| Starting Purity (Crude) | 70-90% | Dependent on the success of the synthesis reaction.[1] |
| Expected Final Purity | >98% | As determined by GC or NMR analysis.[1] |
| Expected Yield | 60-85% | Highly dependent on the initial purity and the skill of the researcher.[1] |
| Loading Method | Dry Loading | Recommended for better resolution, especially if the compound has limited solubility in the eluent.[3] |
Experimental Protocol: Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Hexane and Ethyl Acetate (HPLC grade)
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various ratios of hexane/ethyl acetate to find an eluent system that gives the target product an Rf of 0.2-0.4.
-
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).[1]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).[5]
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[1]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.[3]
-
-
Elution:
-
Carefully add the starting eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin eluting the sample.
-
Gradually increase the polarity of the eluent as determined by your initial TLC analysis (e.g., by increasing the percentage of ethyl acetate).[5]
-
Collect fractions in separate test tubes.[5]
-
-
Fraction Analysis and Product Isolation:
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
References
Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4,6-dimethylpyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in cross-coupling reactions with the sterically hindered and electronically deactivated substrate, 2-Bromo-4,6-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" coupling substrate?
A1: The challenges with this substrate arise from a combination of electronic and steric factors:
-
Catalyst Inhibition : The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially forming inactive or less active species, which slows down the catalytic cycle.[1][2]
-
Steric Hindrance : The two methyl groups ortho to the bromine atom create significant steric bulk. This can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination, which are necessary for forming the desired product.[3][4]
-
Electronic Deactivation : While not as pronounced as with electron-withdrawing groups, the pyridine ring is electron-deficient, which can make the initial oxidative addition of the C-Br bond to the palladium(0) center more challenging compared to electron-rich aryl bromides.[2][5]
Q2: What are the most effective types of cross-coupling reactions for this compound?
A2: The most commonly successful cross-coupling reactions for 2-bromopyridines are:
-
Suzuki-Miyaura Coupling : For forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or their esters.[5]
-
Buchwald-Hartwig Amination : For creating carbon-nitrogen bonds by coupling with primary or secondary amines.[5][6]
-
Sonogashira Coupling : Used to form carbon-carbon bonds with terminal alkynes.[1][5]
Q3: How do I choose an appropriate palladium catalyst and ligand for this substrate?
A3: Given the steric hindrance, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] The key is to use bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2][3]
-
For Suzuki-Miyaura Couplings : A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is highly recommended.[3][5] N-heterocyclic carbene (NHC) ligands can also be very effective for challenging couplings.[3][7]
-
For Buchwald-Hartwig Aminations : Catalyst systems incorporating biarylphosphine ligands like XPhos are often necessary to overcome catalyst inhibition and facilitate C-N bond formation.[5][8]
-
For Sonogashira Couplings : While classic catalysts like PdCl₂(PPh₃)₂ can be used, systems with bulky ligands such as P(t-Bu)₃ may offer improved performance.[9] A copper(I) salt, typically CuI, is often used as a co-catalyst, but copper-free protocols exist.[9][10]
Q4: What is the role of the base in these coupling reactions and how do I select one?
A4: The base plays a critical role and its choice is reaction-dependent.[11]
-
In Suzuki-Miyaura couplings , the base activates the organoboron compound to facilitate the crucial transmetalation step.[11][12] Moderately strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for hindered substrates.[3][11]
-
In Buchwald-Hartwig aminations , a strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5][8]
-
In Sonogashira couplings , an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne.[9][10][11]
Q5: Can running the reaction under an inert atmosphere be optional?
A5: No, it is strongly discouraged to run these reactions open to the air. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation and the formation of palladium black.[2][10] The presence of oxygen can also promote undesirable side reactions, most notably the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings.[2][11] Therefore, using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical for success and reproducibility.[2][7]
Troubleshooting Guides
Issue 1: Low or No Yield of Coupled Product
Question: My Suzuki-Miyaura coupling is not working. I see only starting material. What should I change?
Answer: This is a common issue with challenging substrates. A systematic approach is best.
-
Evaluate the Catalyst System : Standard catalysts are likely insufficient.
-
Check the Base : The base may be too weak or poorly soluble.
-
Action : Screen stronger inorganic bases. K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ for hindered couplings.[3] Ensure the base is finely powdered to maximize surface area.
-
-
Increase Reaction Temperature : The reaction may have a high activation energy barrier.
-
Verify Reagent and Solvent Quality : Impurities can poison the catalyst.
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Significant Side Product Formation
Question: My reaction is messy. I'm observing homocoupling of my boronic acid and debromination of my starting material. How can I minimize these?
Answer: Side reactions are often indicative of suboptimal reaction conditions or the presence of oxygen.
-
Minimize Homocoupling (e.g., Biaryl from Boronic Acid) : This is primarily caused by oxygen in the reaction.[2]
-
Action : Rigorously degas all solvents and the reaction headspace. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using freeze-pump-thaw cycles.[2] Ensure a positive pressure of inert gas is maintained throughout the reaction.
-
-
Minimize Debromination (Protodebromination) : This occurs when the bromine atom is replaced by a hydrogen atom. It can be influenced by the solvent and base.
-
Action : Use anhydrous solvents and ensure all glassware is thoroughly dried.[2] The choice of solvent can impact the rate of the desired cross-coupling versus side reactions; sometimes switching from ethereal solvents (dioxane, THF) to toluene can help.[14] If the desired reaction is slow, debromination has more time to occur. Focus on accelerating the cross-coupling by optimizing the catalyst, ligand, and temperature.
-
Quantitative Data: Reaction Conditions for 2-Bromopyridine Analogues
The following table summarizes successful reaction conditions for Suzuki-Miyaura couplings of 2-bromo-4-methylpyridine, a close analogue to this compound. These serve as an excellent starting point for optimization.
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3-5 mol%) | (dppf) | K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | ~90 | [13] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5 mol%) | (dppf) | K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | ~95 | [13] |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5 mol%) | (dppf) | K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | ~88 | [13] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5 mol%) | (dppf) | K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | ~85 | [13] |
| Arylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-18 | High | [5] |
Note: Yields are approximate and collated from various sources for illustrative purposes. dppf is integral to the catalyst Pd(dppf)Cl₂.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a starting point and requires optimization for this compound and the specific coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)[12]
-
Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%)[5]
-
Ligand (e.g., SPhos, 4 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[5][12]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, and the base.[5]
-
Catalyst Addition : In a glovebox or under a positive stream of inert gas, add the palladium precursor and the ligand.[5]
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12][13]
-
Solvent Addition : Add the degassed solvent mixture via syringe.[5]
-
Reaction : Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C).[2][5]
-
Monitoring : Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or LC-MS.[13]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualization of Key Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 2-Bromo-4,6-dimethylpyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the Suzuki coupling of 2-Bromo-4,6-dimethylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
A1: The most prevalent side reactions when coupling the sterically hindered this compound are:
-
Homocoupling: This is the self-coupling of the boronic acid reagent to form a biaryl byproduct. It is often promoted by the presence of oxygen or certain palladium(II) species.[1][2]
-
Protodebromination: This reaction involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of 2,4-dimethylpyridine. This can be influenced by the nature of the base and the presence of protic solvents.[3]
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species and resulting in low yields.[1]
Q2: How does the steric hindrance from the two methyl groups in this compound affect the Suzuki coupling reaction?
A2: The two methyl groups ortho to the bromine atom introduce significant steric hindrance. This can slow down the rate-determining steps of the catalytic cycle, such as oxidative addition and transmetalation. Consequently, higher reaction temperatures, longer reaction times, and the use of bulky, electron-rich phosphine ligands are often necessary to achieve good yields. The increased steric bulk can also make the substrate more susceptible to side reactions like protodebromination if the desired cross-coupling is slow.
Q3: Why am I observing a significant amount of homocoupling byproduct of my boronic acid?
A3: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture, which can oxidize the palladium(0) catalyst to palladium(II), initiating a catalytic cycle for homocoupling.[1][2] To minimize this, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a direct Pd(0) source, like Pd(PPh₃)₄, may also reduce homocoupling that can occur during the in-situ reduction of Pd(II) precatalysts.[1]
Q4: What reaction conditions can lead to increased protodebromination of this compound?
A4: Protodebromination is the undesired replacement of the bromine atom with a hydrogen. This side reaction is often promoted by aqueous basic conditions.[3] The choice of base can play a significant role; for instance, stronger bases in the presence of a proton source (like water or alcohol) can facilitate this reaction. To mitigate protodebromination, one can consider using anhydrous conditions, a less nucleophilic base, or more stable boronic acid derivatives like pinacol esters.[3]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The pyridine nitrogen can coordinate with the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1] |
| Inefficient Oxidative Addition | The C-Br bond activation is hindered. Increase the reaction temperature and consider a more active catalyst system (e.g., a pre-catalyst like XPhos Pd G3). |
| Slow Transmetalation | Steric hindrance can slow the transfer from the boronic acid. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to form a more reactive boronate species.[4] |
| Poor Solubility | The starting materials are not fully dissolved. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[5] |
Issue 2: High Levels of Homocoupling Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[1] |
| Use of Pd(II) Precatalyst | Inefficient reduction to Pd(0) can promote homocoupling. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄).[1] |
| Inert Atmosphere Not Maintained | Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction setup and duration. |
Issue 3: Significant Protodebromination of the Starting Material
| Potential Cause | Troubleshooting Steps |
| Aqueous Basic Conditions | Use anhydrous solvents and reagents where possible. |
| Type of Boronic Acid Derivative | Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester or MIDA boronate ester) to reduce the rate of protodeboronation.[3] |
| Reaction Temperature and Time | If the desired coupling is slow, prolonged heating can favor protodebromination. Optimize the temperature and time to favor the cross-coupling reaction. |
Data Presentation
The following tables provide representative data on the impact of different catalysts and bases on the Suzuki coupling of substrates similar to this compound. This data can guide the optimization of reaction conditions.
Table 1: Effect of Palladium Catalyst on the Yield of Suzuki Coupling of 4-Bromo-2-methylpyridine with Phenylboronic Acid [5]
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 2 | 81 |
| Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 2 | 65 |
| Pd(OAc)₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 2 | 58 |
Table 2: Comparison of Different Bases in the Suzuki Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid [4]
| Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 120 (Microwave) | 81 |
| Na₂CO₃ | Pd(OAc)₂ | H₂O | 80 | 98 (for a similar aryl halide) |
| K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |
| Cs₂CO₃ | Pd(PPh₃)₄ | Toluene (dry) | 80 | 70-80 |
Note: The data presented is compiled from different sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This is a generalized procedure and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5][6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for Suzuki coupling of this compound.
References
Technical Support Center: Optimizing Suzuki Reactions with 2-Bromo-4,6-dimethylpyridine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize base selection for the Suzuki-Miyaura cross-coupling of 2-Bromo-4,6-dimethylpyridine. Given the steric hindrance and the presence of the pyridine nitrogen, careful selection of the base and other reaction conditions is critical for success.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
A1: The base is essential for the catalytic cycle to proceed efficiently. Its main function is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻).[1][2] This "activated" boronate then readily transfers its organic group to the palladium center in a key step called transmetalation, which is often the rate-determining step of the reaction.[1][3] The base also aids in regenerating the active Pd(0) catalyst.[2]
Q2: Why is base selection particularly critical for a substrate like this compound?
A2: The coupling of 2-halopyridines presents unique challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially forming inactive species and hindering the reaction.[4][5] Furthermore, the two methyl groups adjacent to the reaction center in this compound introduce significant steric hindrance. This combination requires a carefully chosen base that is strong enough to promote the reaction without causing unwanted side reactions.
Q3: Which inorganic bases are most commonly and effectively used for this type of coupling?
A3: A range of inorganic bases is typically screened for Suzuki reactions. The most common and effective choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][4] Sodium carbonate (Na₂CO₃) is also frequently used.[6] The optimal choice is highly dependent on the specific boronic acid partner, solvent, and catalyst/ligand system.[1]
Q4: When should I choose a stronger base like potassium phosphate (K₃PO₄) over a more common one like potassium carbonate (K₂CO₃)?
A4: A stronger base like K₃PO₄ is often beneficial for challenging couplings, such as those involving sterically hindered substrates or less reactive coupling partners (e.g., aryl chlorides).[7][8] It can be particularly effective in preventing a common side reaction known as protodeboronation, especially when used under anhydrous conditions.[2][4] However, for substrates with base-sensitive functional groups like esters, a milder base such as K₂CO₃ is often a safer initial choice to avoid hydrolysis.[9]
Q5: Are organic bases like triethylamine (TEA) or DIPEA suitable for this reaction?
A5: While organic amine bases are used in some palladium-catalyzed reactions, they are generally less effective than inorganic bases for Suzuki-Miyaura couplings and are often outperformed by oxygen-based bases like carbonates and phosphates.[10] For this specific application, inorganic bases are strongly recommended.
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion of the this compound starting material.
-
Possible Cause 1: Insufficient Base Strength. The combination of steric hindrance and potential catalyst inhibition by the pyridine nitrogen may require a stronger base to facilitate the transmetalation step.
-
Possible Cause 2: Catalyst Deactivation. The pyridine nitrogen may be binding to the palladium center, effectively poisoning the catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands can sterically shield the palladium, preventing inhibitory coordination from the pyridine nitrogen and promoting the desired catalytic cycle.[7]
-
-
Possible Cause 3: Poor Solubility. The reactants or the inorganic base may not be sufficiently soluble in the chosen solvent system.
Problem 2: I am observing significant protodeboronation (the boronic acid is being replaced by a hydrogen atom).
-
Possible Cause: This side reaction is often exacerbated by the presence of water and strong bases.[2][4]
-
Solution 1: Switch to a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin), which is less prone to protodeboronation.[4]
-
Solution 2: Use anhydrous (dry) solvents and a base like powdered, anhydrous K₃PO₄.[2]
-
Solution 3: Sometimes lowering the reaction temperature can minimize this side reaction, although it may also slow the desired coupling.[7]
-
Problem 3: The main byproduct is from the homocoupling of my boronic acid.
-
Possible Cause: This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[4]
-
Solution: Ensure your reaction setup is rigorously free of oxygen. All solvents (including water) must be thoroughly degassed before use by methods such as sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]
-
Problem 4: My starting material or product contains a base-sensitive group (e.g., an ester, a ketone with α-protons) that is degrading.
-
Possible Cause: The base being used is too strong for the functionality present.
Data Presentation: Comparison of Common Bases
The selection of a base is a critical parameter that influences reaction rate and yield. The following table summarizes the properties of commonly used bases in Suzuki-Miyaura couplings.
| Base | Formula | Strength (pKa of Conj. Acid) | Typical Solvents | Key Considerations |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Dioxane/H₂O, DMF, Toluene/H₂O | Cost-effective and widely used; a good starting point for optimization.[4][6] |
| Potassium Carbonate | K₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/H₂O | Very common and effective; slightly more soluble than Na₂CO₃ in some organic solvents.[1][4] |
| Potassium Phosphate | K₃PO₄ | 12.3 | Dioxane, Toluene, THF | Stronger, non-nucleophilic base. Often provides excellent yields, especially for hindered substrates and can minimize protodeboronation.[4][7] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Dioxane, Toluene, THF | Highly effective due to the high solubility of its salts in organic solvents, but significantly more expensive.[4][12] |
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the essential role of the base in activating the boronic acid for the transmetalation step.
Caption: A decision tree for troubleshooting common issues encountered during the Suzuki reaction of this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point and should be optimized for each specific boronic acid partner.
-
Materials:
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.[14]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5][14]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[5][14]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][2]
-
Protocol 2: Parallel Screening of Bases
To efficiently optimize the base, it is recommended to set up several small-scale reactions in parallel, where the base is the only variable.
-
Procedure:
-
Prepare a stock solution of this compound, the boronic acid, and the palladium catalyst/ligand in the chosen solvent.
-
Aliquot this stock solution into four separate, labeled reaction vials.
-
To each vial, add a different base (e.g., Vial 1: Na₂CO₃, Vial 2: K₂CO₃, Vial 3: K₃PO₄, Vial 4: Cs₂CO₃), keeping the molar equivalents (e.g., 2.5 equiv) constant.
-
Seal, purge with inert gas, and heat all vials at the same temperature for the same amount of time.
-
After the designated time, cool the reactions and analyze a small aliquot from each by LC-MS or GC-MS to determine the relative conversion and yield, allowing for direct comparison of the bases' effectiveness.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Microwave-Assisted Pyridine Synthesis
Welcome to the technical support center for microwave-assisted pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low product yields in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, data tables for easy comparison, and visualizations to clarify complex processes.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems encountered during the microwave-assisted synthesis of pyridines, focusing on the widely used Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe methodologies.
Issue 1: Low or No Product Formation in Hantzsch Pyridine Synthesis
Question: My Hantzsch pyridine synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I rectify this?
Answer:
Low yields in the Hantzsch synthesis, a multicomponent reaction to produce dihydropyridines and subsequently pyridines, can stem from several factors. The classical one-pot method often suffers from harsh reaction conditions and long reaction times, which can be exacerbated by improper microwave parameters.[1] Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
-
Inefficient Reaction Conditions: The chosen solvent, temperature, or reaction time may not be optimal for your specific substrates.
-
Solution: Consider a change in solvent. While ethanol is common, polar solvents like DMSO can be more efficient in microwave synthesis, with some reactions showing yields of up to 98%.[2] Also, systematically screen a range of temperatures (e.g., 100°C, 120°C, 140°C) and reaction times (e.g., 5, 10, 15 minutes) to find the optimal conditions. Microwave-assisted synthesis can significantly reduce reaction times to as little as 2-7 minutes with excellent yields (82%-94%).[3]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final and crucial aromatization step to form the pyridine ring may be incomplete.
-
Solution: Classical oxidants like nitric acid, potassium permanganate, or chromium trioxide can lead to side products and difficult workups.[1] Consider milder and more efficient oxidizing agents such as iodine in refluxing methanol or ferric chloride in water.[1] Ensure you are using the correct stoichiometry of the oxidizing agent and monitor the reaction by TLC or LC-MS to confirm complete conversion.
-
-
Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and varying conditions can lead to the formation of unexpected byproducts.[1]
-
Solution: Carefully control the stoichiometry of your reactants. An excess of one reactant can favor side reactions. Additionally, changing the order of reagent addition can enhance selectivity. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[1]
-
-
Catalyst Issues: The absence of a catalyst or the use of an inappropriate one can lead to low yields.
-
Solution: The use of a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution has been shown to significantly improve yields.[1] For microwave synthesis, solid acid catalysts like montmorillonite K-10 or γ-Al2O3 nanoparticles can be effective and are easily removed after the reaction.[4]
-
Issue 2: Unexpected Byproducts in Bohlmann-Rahtz Pyridine Synthesis
Question: I am observing unexpected byproducts and consequently a low yield in my microwave-assisted Bohlmann-Rahtz synthesis. What could be the reason?
Answer:
The Bohlmann-Rahtz synthesis is valued for its ability to produce tri- and tetrasubstituted pyridines. However, side reactions can occur, leading to a complex product mixture and reduced yield. Here’s how to troubleshoot this:
Potential Causes & Solutions:
-
High Reaction Temperature: While microwave heating is efficient, excessively high temperatures can lead to decomposition of starting materials or the desired product, especially with sensitive functional groups.
-
Solution: Optimize the reaction temperature. A one-pot Bohlmann-Rahtz procedure conducted at 170°C under microwave irradiation has been shown to give superior yields compared to conventional heating.[2] However, for some substrates, a lower temperature might be optimal. It is advisable to screen a range of temperatures to find the best balance between reaction rate and product stability.
-
-
Lack of Regiocontrol: The formation of isomers can occur depending on the substitution pattern of the enamine and the ethynyl ketone.
-
Solution: The regiochemical outcome is determined by the initial Michael addition. Carefully select your starting materials, as their electronic and steric properties will influence which regioisomer is favored. In some cases, generating the enamine in situ can improve process efficiency.
-
-
Catalyst-Induced Decomposition: Strong Brønsted or Lewis acids used as catalysts can sometimes promote side reactions or decomposition.
-
Solution: Consider using milder catalysts. Amberlyst-15, an ion-exchange resin, is a good alternative to strong acids and can be easily filtered off post-reaction. Lewis acids like ytterbium(III) triflate or zinc(II) bromide can also be effective at lower temperatures.[4] The addition of catalysts like acetic acid or ZnBr₂ has been shown to accelerate the transformation and achieve high yields.[2]
-
Issue 3: Inefficient Guareschi-Thorpe Pyridine Synthesis
Question: My Guareschi-Thorpe synthesis of 2-pyridones is inefficient, with low yields and long reaction times even with microwave assistance. How can I improve this?
Answer:
The classical Guareschi-Thorpe reaction can indeed be low-yielding and require harsh conditions.[4] However, modern modifications have significantly improved its efficiency, especially when combined with microwave heating.
Potential Causes & Solutions:
-
Suboptimal Reaction Medium and Nitrogen Source: The choice of solvent and ammonia source is critical for this reaction.
-
Solution: A highly effective and environmentally friendly approach involves using an aqueous medium with ammonium carbonate.[5][6][7] Ammonium carbonate serves as both the ammonia source and a buffer, often leading to the precipitation of the pure product directly from the reaction mixture, which simplifies the workup and results in high yields.[5][6][7] This method often proceeds without the need for an additional catalyst.[4][5][6][7]
-
-
Inefficient Condensation: The initial condensation steps may not be proceeding efficiently.
-
Solution: The use of cyanoacetamide directly, instead of generating it in situ from a cyanoacetic ester, can sometimes improve yields in this two-component variant of the reaction.
-
-
Harsh Reaction Conditions: Even with microwave heating, excessively high temperatures or prolonged reaction times can lead to degradation.
Data Presentation: Quantitative Comparison of Synthesis Methods
The following tables summarize quantitative data to highlight the impact of reaction conditions on yield and reaction time in microwave-assisted pyridine synthesis.
Table 1: Hantzsch Pyridine Synthesis - Conventional vs. Microwave
| Method | Aldehyde | Reaction Time | Yield (%) | Reference |
| Conventional | Benzaldehyde | 6-9 hours | 71-88% | [3] |
| Microwave | Benzaldehyde | 2-7 minutes | 82-94% | [3] |
| Conventional | 4-Chlorobenzaldehyde | 12 hours | Not specified | [10] |
| Microwave | 4-Chlorobenzaldehyde | 4 minutes | 15-52% | [10] |
Table 2: Bohlmann-Rahtz Pyridine Synthesis - Optimization of Microwave Conditions
| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Toluene | None | 170 | 20 | Moderate | [11] |
| DMSO | Acetic Acid/ZnBr₂ | 170 | 10-20 | up to 98% | [2] |
| Ethanol-Acetic Acid (5:1) | Acetic Acid | 120 | 5 | 86% | [12] |
| Toluene-Acetic Acid (5:1) | Acetic Acid | 140 | 5 | 74% | [12] |
Table 3: Guareschi-Thorpe Pyridine Synthesis - Effect of Nitrogen Source and Solvent
| Nitrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Acetate | Acetic Acid/Water | 80 | 24 hours | 68% | [8][9] |
| Ammonium Carbonate | Water/Ethanol (1:1) | 80 | Not specified | High | [8][9] |
| Ammonium Carbonate | Water | 80 | Not specified | High | [5][6][7] |
Experimental Protocols
This section provides detailed methodologies for the key pyridine syntheses discussed.
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).[1]
-
Solvent: Add a suitable solvent such as ethanol (3-5 mL).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 5-15 minutes). Monitor the reaction progress by TLC.
-
Workup: After cooling, the reaction mixture can be concentrated under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: One-Pot Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the ethyl β-aminocrotonate (1.1 mmol) and the ethynyl ketone (1.0 mmol).
-
Solvent and Catalyst: Add a solvent mixture of ethanol and acetic acid (5:1, 2 mL).
-
Microwave Irradiation: Seal the vessel and irradiate at 120°C for 5 minutes.
-
Workup: After cooling, remove the solvent in vacuo. Partition the residue between a saturated aqueous solution of NaHCO₃ and CH₂Cl₂.
-
Purification: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the product. Further purification can be achieved by column chromatography.
Protocol 3: Modified Guareschi-Thorpe Synthesis of 2-Pyridones
-
Reactant Mixture: In a flask, combine the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).[4]
-
Solvent: Add water or a 1:1 water/ethanol mixture (2 mL).[4]
-
Reaction: Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate as the reaction progresses.[4]
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Collect the precipitated product by filtration, wash with cold water, and dry to obtain the pure hydroxy-cyanopyridine.[4]
Frequently Asked Questions (FAQs)
Q1: Can the choice of solvent significantly impact the yield in microwave-assisted pyridine synthesis?
A1: Absolutely. The solvent's ability to absorb microwave energy (dielectric properties) plays a crucial role. Polar solvents like ethanol, DMF, and DMSO are generally more efficient at absorbing microwaves and converting them into heat, leading to faster reaction rates and often higher yields.[2] For instance, in some Bohlmann-Rahtz syntheses, switching to DMSO has resulted in yields up to 98%.[2] Solvent-free conditions, sometimes supported by a solid catalyst like alumina, can also be a very effective and green alternative.[2]
Q2: How do I know if my starting materials are the cause of the low yield?
A2: The purity of your reactants is paramount. Impurities can interfere with the reaction, act as catalysts for side reactions, or inhibit the desired transformation. It is highly recommended to purify starting materials, especially if they have been stored for a long time. For example, α,β-unsaturated carbonyl compounds (chalcones) used in some pyridine syntheses can be purified by recrystallization or column chromatography to remove unreacted starting materials.
Q3: My reaction seems to stall before all the starting material is consumed. What should I do?
A3: A stalled reaction can be due to several factors. One possibility is the deactivation of a reagent or catalyst. In such cases, adding a fresh portion of the potentially deactivated species might restart the reaction. Another reason could be product inhibition, where the formed product interferes with the catalytic cycle. If feasible, consider a reaction setup where the product is removed as it forms.
Q4: I'm trying to scale up my microwave-assisted pyridine synthesis, but the yield has dropped significantly. Why is this happening and how can I fix it?
A4: Scaling up microwave reactions can be challenging due to issues with microwave penetration depth and uneven heating in larger volumes. This can lead to localized overheating or insufficient heating, resulting in side reactions or incomplete conversion. To address this, consider using a continuous flow microwave reactor, which offers better control over reaction parameters and more uniform heating.[12] Alternatively, for batch scale-up, ensure efficient stirring and consider using a microwave reactor specifically designed for larger volumes.
Q5: Are there any safety concerns specific to microwave-assisted synthesis of pyridines?
A5: Yes. Reactions that generate gaseous byproducts can lead to a significant pressure buildup in a sealed microwave vessel, posing an explosion risk. It is crucial to use appropriate pressure-rated vessels and to be aware of any potential gas evolution in your reaction. Additionally, superheating of solvents beyond their atmospheric boiling point can occur, so always ensure the reaction is cooled sufficiently before opening the vessel.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships in troubleshooting low-yield pyridine synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Key steps and potential pitfalls in Hantzsch pyridine synthesis.
References
- 1. Microwave-Assisted Multicomponent Synthesis of Heterocycles: Ingenta Connect [ingentaconnect.com]
- 2. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of catalyst deactivation in pyridine coupling reactions. Pyridine moieties are crucial building blocks in pharmaceuticals and functional materials, but their synthesis via cross-coupling reactions is often hampered by the deactivating nature of the pyridine nitrogen. This guide offers practical solutions and detailed protocols to enhance the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes cross-coupling reactions with pyridine substrates particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can strongly coordinate to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and stopping the catalytic cycle. This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can agglomerate into inactive palladium black.[1]
Q3: How does the position of the leaving group on the pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly impacts reactivity. 2-halopyridines are often the most challenging due to the proximity of the nitrogen atom, which can chelate to the metal center and deactivate the catalyst. 4-halopyridines are generally more reactive than 3-halopyridines, which are in turn more reactive than 2-halopyridines.
Q4: Can running the Suzuki coupling of chloropyridines under aerobic conditions be a cause of failure?
A4: Yes, it is highly likely to be a significant cause of failure. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen to form inactive palladium oxides. This, combined with the potential for oxygen to promote the homocoupling of the boronic acid, reduces the yield of the desired product. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no product yield is a common issue when working with pyridine substrates. A systematic approach to troubleshooting is essential.
Possible Causes and Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen:
-
Inefficient Oxidative Addition (especially with chloropyridines):
-
Solution 1: Switch to a more active catalyst system. Buchwald-type G3 precatalysts or PEPPSI™-IPr are often more effective than traditional catalysts like Pd(PPh₃)₄ for activating C-Cl bonds.[4]
-
Solution 2: If possible, change the halide from chloride to bromide or iodide, as the C-Br and C-I bonds are more reactive in oxidative addition.[1]
-
Solution 3: Carefully increase the reaction temperature in 10-20 °C increments, while monitoring for substrate or catalyst decomposition.[1]
-
-
Poor Transmetalation:
-
Solution: Screen different bases. The choice of base is critical for activating the boronic acid (in Suzuki coupling). K₃PO₄ and Cs₂CO₃ are often effective choices.[2]
-
-
Catalyst Decomposition (Formation of Palladium Black):
-
Solution 1: Use stabilizing ligands (as mentioned above) to prevent the aggregation of Pd(0) species.
-
Solution 2: Lowering the catalyst concentration can sometimes reduce the rate of aggregation.[5]
-
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing significant amounts of byproducts, such as homocoupled or dehalogenated products. How can I minimize these?
A: The formation of byproducts is often indicative of suboptimal reaction conditions.
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid (in Suzuki Coupling):
-
Solution: This is often caused by the presence of oxygen. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions by using flame-dried glassware and thoroughly degassed solvents.[6]
-
-
Protodeboronation (in Suzuki Coupling):
-
Solution: This side reaction, where the boronic acid is replaced by a hydrogen atom, is often promoted by water. Use anhydrous solvents and bases. Switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester) can also mitigate this issue.[3]
-
-
Dehalogenation of the Pyridine Substrate:
-
Solution: This occurs when the halide is replaced by a hydrogen atom. Optimizing the choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus dehalogenation. Shorter reaction times may also help.[3]
-
Data Presentation: Catalyst Performance in Pyridine Coupling Reactions
The following tables provide a comparative overview of various palladium catalyst systems for different pyridine coupling reactions. Note that yields are representative and can vary based on specific substrates and reaction conditions.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine Substrate | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| 2-Chloropyridine-3-boronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| 2-Chloropyridine-3-boronic acid | XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| 2-Chloropyridine-3-boronic acid | SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| 2-Chloropyridine-3-boronic acid | PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >90 | 1-2 |
| 3-Bromopyridine | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 3 |
| 3-Bromopyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 1 |
| 3-Bromopyridine | PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 0.5 |
Data compiled from various sources for comparison purposes.[4][7]
Table 2: Comparison of Palladium Catalysts for Heck Coupling of Bromopyridines
| Bromopyridine Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | TON |
| 4-Bromoanisole* | 3% Pd/C | None | NaOAc | H₂O | 100 | 12 | 95 | 12 |
| 3-Bromopyridine | Pd(OAc)₂ | L** | K₂CO₃ | Toluene | 130 | 1 | 78 | 7.8 |
| Aryl Bromides*** | Pd(OAc)₂ | L1a-f**** | K₂CO₃ | H₂O-DMF | 80 | 4 | 85-95 | - |
*While not a pyridine, this provides data for a supported catalyst.[2] **L = Supramolecular zinc-porphyrin ligand.[8] ***General conditions for various aryl bromides.[9] ****L1a-f = 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts.[9]
Table 3: Catalyst Performance in Pyridine C-H Functionalization
| Pyridine Substrate | Catalyst | Ligand | Reaction Type | Temp. (°C) | Catalyst Loading (mol%) | TON |
| Pyridine | Pd(OAc)₂ | 1,10-phenanthroline | C3-Arylation | 140 | 5 | <20 |
| Nicotinamide derivative | Pd(TFA)₂ | Mono-N-protected amino acid | C4-Alkenylation | 100 | 0.1 | 840 |
| Benzene* | Pd(OAc)₂ | Pyridine | C-H Acetoxylation | 100 | 0.01 | 4756 |
*While not a pyridine substrate, this demonstrates the high TON achievable with a pyridine ligand. Data compiled from various sources.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halopyridine with a boronic acid. Optimization of reagents and conditions is often necessary.
Materials:
-
Halopyridine (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the halopyridine, boronic acid, palladium precatalyst, and base.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
This protocol allows for the in-situ monitoring of a reaction to identify catalyst deactivation.
Procedure:
-
Sample Preparation: In a glovebox, prepare a stock solution of the palladium precatalyst and ligand in a deuterated solvent (e.g., toluene-d₈). In a separate vial, weigh the halopyridine, the coupling partner, the base, and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR Tube Reaction: In an NMR tube, combine the solid reagents. Add the deuterated solvent, followed by the catalyst stock solution at time t=0.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]
Protocol 3: General Procedure for Regeneration of a Deactivated Palladium Catalyst
This protocol is a general method for regenerating a palladium catalyst that has been deactivated by organic poisons. Its effectiveness for pyridine-poisoned catalysts may vary and should be tested on a small scale.
Procedure:
-
Catalyst Recovery: After the reaction, recover the spent catalyst by filtration.
-
Washing: Thoroughly wash the catalyst with copious quantities of water, preferably hot (80-100 °C), until the wash is colorless. This removes many adsorbed colored impurities.
-
Acid Wash: Wash the water-washed catalyst with a non-oxidizing, non-poisoning acid (e.g., dilute acetic acid or formic acid) to remove acid-soluble poisons.
-
Solvent Wash: Wash the catalyst with a solvent like ethanol or acetone to remove the acid and any remaining organic residues.
-
Drying: Carefully dry the catalyst under vacuum.
-
Activity Test: Test the regenerated catalyst in a small-scale reaction to evaluate its recovered activity.
Mandatory Visualizations
Caption: Common catalyst deactivation pathways in pyridine coupling reactions.
Caption: A logical workflow for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pjsir.org [pjsir.org]
- 9. Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-4,6-dimethylpyridine Reactions
This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in the work-up and purification of reactions involving 2-Bromo-4,6-dimethylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification stages of your experiment.
Issue 1: A Persistent Emulsion Forms During Aqueous Extraction.
-
Question: I'm performing an aqueous work-up after my coupling reaction, and a thick, persistent emulsion has formed at the interface of the organic and aqueous layers that won't separate. What should I do?
-
Answer: Emulsion formation is common when dealing with pyridine derivatives due to their amphiphilic nature. Here are several strategies to resolve it:
-
Add Brine: Introduce a saturated aqueous solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.[1]
-
Filter Through Celite: If brine is ineffective, filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Change Solvent: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol if you are using ethyl acetate) to alter the interfacial tension.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. Gentle swirling, rather than vigorous shaking, during the initial extraction can also prevent emulsion formation.
-
Issue 2: The Crude Product Appears as a Complex Mixture on TLC/LC-MS.
-
Question: My reaction work-up is complete, but the TLC plate shows multiple spots, and the LC-MS indicates the presence of several byproducts. What are the likely impurities and how do I proceed with purification?
-
Answer: In cross-coupling reactions like the Suzuki-Miyaura, several byproducts are common. Identifying them is key to choosing the right purification strategy.
-
Common Byproducts:
-
Homocoupled Boronic Acid: Caused by the presence of oxygen, this byproduct arises from the coupling of two boronic acid molecules.[2]
-
Protodebromination: The bromine atom on your starting material is replaced by a hydrogen, yielding 4,6-dimethylpyridine. This can be caused by protic impurities or the formation of palladium hydride species.
-
Unreacted Starting Material: Both this compound and your coupling partner may remain.
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating complex mixtures. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the desired product from less polar byproducts and more polar starting materials or catalyst residues.[3]
-
Acid Wash: If your desired product is stable to acid, unreacted this compound can be removed by washing the organic layer with dilute acid (e.g., 1M HCl). The basic pyridine nitrogen will be protonated, forming a water-soluble salt that partitions into the aqueous layer.
-
-
Issue 3: Product Fails to Crystallize During Recrystallization.
-
Question: I have isolated my crude product, which should be a solid, but it "oils out" or fails to crystallize from the chosen solvent system. How can I induce crystallization?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated before crystallization can occur.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a single crystal to the cooled solution to initiate crystallization.
-
Solvent Adjustment: Your product may be too soluble in the chosen solvent. Add a "co-solvent" in which your product is less soluble, dropwise, until the solution becomes slightly turbid. Then, gently warm the mixture until it is clear again and allow it to cool slowly. For many 2-aryl-4,6-dimethylpyridine products, solvent systems like ethanol, or mixtures of ethyl acetate and hexanes, are effective.[4][5]
-
Cool Slowly: Ensure the solution cools to room temperature slowly before moving it to an ice bath or refrigerator. Rapid cooling can favor oiling out over crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a Suzuki coupling reaction using this compound?
A1: A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent and water to remove inorganic salts and water-soluble impurities. A detailed protocol is provided in the "Experimental Protocols" section below. The key steps are quenching the reaction, extraction with an appropriate organic solvent (like ethyl acetate or MTBE), washing the organic layer with water and then brine, and finally drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[2][6]
Q2: My product is moderately polar. How can I prevent it from being lost in the aqueous layer during extraction?
A2: To minimize the loss of a polar product into the aqueous phase:
-
Use a More Polar Extraction Solvent: Consider using a solvent like dichloromethane (DCM) if your product has better solubility in it.
-
Back-Extraction: After the initial extraction, "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Repeat this process 2-3 times for optimal recovery.[3]
-
Salt Out: Before extraction, saturate the aqueous layer with NaCl (brine). This decreases the solubility of organic compounds in the aqueous phase, pushing more of your product into the organic layer.
Q3: How do I effectively remove the palladium catalyst and phosphine ligands after the reaction?
A3: Palladium and ligand residues can often complicate purification.
-
Filtration: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite can remove a significant portion of the precipitated palladium catalyst.[3]
-
Column Chromatography: Most palladium and phosphine oxide residues are quite polar. They will typically adhere strongly to silica gel, allowing your less polar product to be eluted first during column chromatography.
-
Aqueous Washes: Some specialized aqueous washes can help. For instance, washing with an aqueous solution of thiourea or N-acetylcysteine can help complex and remove residual palladium.
Q4: What are the key physicochemical properties of this compound that I should be aware of during work-up?
A4: Understanding the properties of your starting material is crucial for planning an effective work-up. Key properties are summarized in the table below. Its character as a colorless to light yellow liquid and its solubility in organic solvents are particularly relevant for extraction and chromatography.[7][8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4926-26-5 | [8][9] |
| Molecular Formula | C₇H₈BrN | [8][9] |
| Molecular Weight | 186.05 g/mol | [8][9] |
| Appearance | Colorless to light yellow clear liquid | [8] |
| Boiling Point | 68 °C / 0.8 mmHg | [6][8] |
| Density | 1.42 g/mL | [8] |
| Refractive Index (n20/D) | 1.55 | [8] |
Table 2: Representative Yields for Suzuki Coupling of a Structurally Similar Substrate
Note: The following data is for the Suzuki-Miyaura coupling of 2-Bromo-4-methylpyridine . While conditions and yields will vary, this table provides a reasonable expectation for the reactivity of the 2-bromopyridine core.
| Boronic Acid Partner | Product | Typical Yield (%) | Reference |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81% | [1] |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92% (on similar substrate) | [1] |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80% (representative) | [1] |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73% (representative) | [1] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is suitable for quenching a reaction (e.g., Suzuki-Miyaura) and performing an initial extraction to remove inorganic salts and highly polar impurities.
Materials:
-
Reaction mixture
-
Ethyl acetate (or other suitable organic solvent like MTBE or DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching & Dilution: Dilute the reaction mixture with ethyl acetate. Carefully pour the diluted mixture into a separatory funnel containing deionized water.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.[1]
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes until the drying agent no longer clumps together.
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is used to separate the desired product from byproducts and unreacted starting materials.
Materials:
-
Crude product from Protocol 1
-
Silica gel (flash grade)
-
Eluent system (e.g., hexane/ethyl acetate gradient)
-
Chromatography column, flasks/test tubes for fraction collection
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity eluent. Collect the eluent in fractions.
-
Gradient Increase: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move compounds of increasing polarity down the column.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent from the combined fractions to yield the purified product.[6]
Visualizations
Diagram 1: General Experimental Workflow
Caption: General workflow from reaction completion to purified product.
Diagram 2: Troubleshooting Logic for Work-up
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 4926-26-5 [chemicalbook.com]
- 7. CAS 5093-70-9: 4-Bromo-2,6-dimethylpyridine | CymitQuimica [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C7H8BrN | CID 14975195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4,6-dimethylpyridine and 2-Chloro-4,6-dimethylpyridine
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and strategy. Halogenated pyridines are foundational building blocks, offering a versatile handle for a multitude of chemical transformations. This guide presents an objective, data-driven comparison of two such building blocks: 2-Bromo-4,6-dimethylpyridine and 2-Chloro-4,6-dimethylpyridine. The focus is on their relative performance in key synthetic reactions, supported by established chemical principles and experimental data from analogous systems.
General Principles of Reactivity
The chemical behavior of this compound and its chloro-analogue is primarily dictated by the nature of the carbon-halogen (C-X) bond and the electronic properties of the dimethyl-substituted pyridine ring. Their reactivity can be broadly categorized into two main classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: In transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of a Palladium(0) catalyst into the C-X bond.[1][2] The reactivity trend for halogens in this step is governed by the C-X bond strength, following the general order: I > Br > Cl > F.[3] The weaker carbon-bromine bond in this compound leads to a faster oxidative addition compared to the stronger carbon-chlorine bond in the chloro counterpart.[2] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2][4]
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the reactivity trend is typically reversed. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][5] The reaction rate is influenced by the ability of the leaving group to stabilize the developing negative charge in the transition state.[1] More electronegative halogens are better at this, leading to a general reactivity trend of F > Cl > Br > I.[1][3] Therefore, 2-chloro-4,6-dimethylpyridine is generally expected to be more reactive than this compound in SNAr reactions.[1]
Data Presentation: A Comparative Overview
Note: Reaction conditions, catalyst systems, and substrates are not identical across all entries. This data is for illustrative purposes to highlight general reactivity patterns.
Table 1: Suzuki-Miyaura Coupling Reactivity
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. As anticipated, bromopyridines generally show higher reactivity than their chloro counterparts, often requiring less active catalysts or milder conditions.[1][3]
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 80-120 | ~81 | [6][7] |
| 2-Bromopyridine | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 85-95 | [3] |
| 2-Chloropyridine Derivative | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100-110 | High | [8] |
The lower reactivity of aryl chlorides necessitates the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos to facilitate the challenging oxidative addition step.[8]
Table 2: Buchwald-Hartwig Amination Reactivity
Similar to the Suzuki coupling, the C-N bond formation via Buchwald-Hartwig amination is generally more facile for bromo-substituted pyridines.[1]
| Halopyridine Substrate | Amine | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 100 | High | [9][10] |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | 100 | ~92 | [11] |
| 2-Chloropyridine | Various Amines | Pd(OAc)₂ / XPhos | t-BuONa | 80-Reflux | 55-98 | [12] |
Table 3: Sonogashira Coupling Reactivity
The formation of a C(sp²)-C(sp) bond via Sonogashira coupling also follows the established reactivity trend, where aryl bromides are more reactive than aryl chlorides.[13]
| Halopyridine Substrate | Alkyne | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 65 | Good (est.) | [10] |
| 2-Bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 100 | 72-96 | [14][15] |
| Aryl Chloride | Terminal Alkyne | Pd(OAc)₂ / Ligand 3 | Cs₂CO₃ | N/A | Efficient | [16] |
Table 4: Nucleophilic Aromatic Substitution (SNAr) Reactivity
In SNAr reactions, the trend is reversed, with chloro-substituted pyridines often being more reactive.[1] This is demonstrated by the selective displacement of a chloride in the presence of a bromide on the same pyridine ring.[1]
| Halopyridine Substrate | Nucleophile | Solvent | Temp (°C) | Product | Reference |
| 2-Bromo-4-chloropyridine | Sodium Methoxide | Methanol | N/A | 2-Bromo-4-methoxypyridine | [1] |
| 2-Bromo-4-fluoropyridine Analog | Various Nucleophiles | DMF/DMSO | 25-100 | 4-Substituted Product | [17] |
This selectivity highlights the greater lability of the C-Cl bond over the C-Br bond under SNAr conditions.[1]
Experimental Protocols
The following are generalized protocols for key reactions. They serve as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for a generic 2-halopyridine.
-
Reaction Setup: To a flame-dried Schlenk flask, add the 2-halopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 3-5 mol%).[6][9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL), via syringe.[9][18]
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[9][11]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 2: Buchwald-Hartwig Amination
This protocol is adapted for a generic 2-halopyridine.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.[9][11]
-
Reagent Addition: Add the 2-halopyridine (1.0 mmol, 1.0 equiv.) and degassed anhydrous solvent (e.g., toluene, 5 mL). Finally, add the amine (1.2 mmol, 1.2 equiv.) via syringe.[9][10]
-
Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.[10]
-
Work-up: After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate the solution, and purify the residue by column chromatography.[9]
Protocol 3: Sonogashira Coupling
This protocol is adapted for a generic 2-halopyridine.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 2-halopyridine (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3-5 mol%), and a copper co-catalyst (CuI, 5 mol%).[10][11]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF, 5 mL) and a base (e.g., Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.[10][11]
-
Reaction: Stir the reaction at room temperature or heat gently to 40-65 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.[10][11]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with a solvent like diethyl ether. Filter the mixture through a pad of Celite to remove catalyst residues.[10]
-
Purification: Wash the filtrate, dry the organic layer, concentrate, and purify the crude product by chromatography.[11]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the reactivity of 2-Bromo- and 2-Chloro-4,6-dimethylpyridine.
Caption: Logic diagram for selecting the optimal halide.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for cross-coupling.
Conclusion
The choice between this compound and 2-Chloro-4,6-dimethylpyridine is fundamentally dictated by the intended chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), This compound is the superior substrate. Its greater reactivity, stemming from the weaker C-Br bond, allows for milder conditions, reduced catalyst loading, and often higher yields.[1][4]
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions, 2-Chloro-4,6-dimethylpyridine is generally the more reactive choice. The higher electronegativity of chlorine better stabilizes the key anionic intermediate, facilitating the substitution.[1]
Researchers should weigh these intrinsic reactivity differences against practical factors such as cost and commercial availability. For developing robust and efficient synthetic routes, a clear understanding of these principles is paramount to success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Navigating the Cross-Coupling Landscape: A Guide to Alternatives for 2-Bromo-4,6-dimethylpyridine
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of synthetic endeavors. Among the vast array of heterocyclic scaffolds, substituted pyridines are of paramount importance, frequently appearing in pharmaceuticals and functional materials. 2-Bromo-4,6-dimethylpyridine has long been a reliable substrate in palladium-catalyzed cross-coupling reactions. However, the exploration of viable alternatives can offer significant advantages in terms of reactivity, availability, and the introduction of diverse functionalities.
This guide provides an objective comparison of common alternatives to this compound, focusing on their performance in prevalent cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by experimental data to aid researchers in making informed decisions for their specific synthetic needs.
The Reactivity Hierarchy: Understanding the Carbon-Halogen Bond
The reactivity of a heteroaryl halide in a palladium-catalyzed cross-coupling reaction is primarily governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The energy required to cleave this bond is a crucial factor, with weaker bonds generally leading to faster reactions under milder conditions. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1][2] This fundamental principle dictates the general reactivity trend for 2-halopyridines: I > Br > Cl > F.[2]
While this compound offers a good balance of reactivity and stability, its chloro-analogue is often a more economical option.[3] However, the stronger C-Cl bond in 2-Chloro-4,6-dimethylpyridine necessitates more forcing reaction conditions, such as higher temperatures, stronger bases, and more active catalyst systems, to achieve comparable yields to its bromo counterpart.[1][3]
Comparative Performance in Key Cross-Coupling Reactions
The choice of leaving group on the 4,6-dimethylpyridine core significantly impacts its performance in different cross-coupling reactions. The following sections provide a comparative overview of common alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by representative data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a versatile method for C-C bond formation, is sensitive to the nature of the halide. While 2-bromopyridines are generally reactive substrates, their chloro counterparts often require more specialized conditions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | Microwave | 81[4] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | Microwave | Lower than bromo-analogue[5] |
| 3-Pyridyl triflate | Alkenyl pinacol boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | - | Good to excellent[6][7] |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | - | - | 65-100 | Modest to good (5-89)[8] |
Note: Data is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is also influenced by the choice of the leaving group on the pyridine ring. 2-Bromopyridines readily undergo amination under a broad range of conditions. In contrast, 2-chloropyridines generally demand more active catalyst systems, often employing bulky, electron-rich phosphine ligands.[1]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 55-98[9] |
| 2-Halopyridine (general) | Amines | Pd(OAc)₂/CyPFtBu JosiPhos ligand | - | - | - | Effective for heteroaryl chlorides[10] |
Sonogashira Coupling
The Sonogashira coupling, which forges a C-C bond between a halide and a terminal alkyne, also exhibits a reactivity dependence on the halogen. 2-Bromopyridines are commonly used and effective substrates for this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 / 3 | 72-96[11][12] |
Key Alternatives to this compound
Beyond the direct halogen analogues, other pyridine derivatives serve as effective substrates in cross-coupling reactions.
-
2-Chloro-4,6-dimethylpyridine: A more cost-effective alternative, though its lower reactivity requires more robust catalytic systems and potentially harsher reaction conditions.[1][3]
-
2-Iodo-4,6-dimethylpyridine: The most reactive of the halopyridines due to the weaker C-I bond. This high reactivity allows for milder reaction conditions but can also lead to increased side reactions.
-
4,6-dimethylpyridin-2-yl triflate (or nonaflate): Triflates and other sulfonate esters are excellent leaving groups and are often used when the corresponding halide is unreactive or difficult to prepare.[6][7] They are particularly useful in Suzuki-Miyaura couplings.
-
Pyridine-N-oxides: These can be used to activate otherwise unreactive C-H bonds for cross-coupling, offering an alternative synthetic strategy.
-
Pyridylboronic acids and their derivatives: While not direct replacements for the electrophile, they serve as the nucleophilic partner in Suzuki-Miyaura reactions, coupling with a variety of aryl and vinyl halides/triflates.[13]
Experimental Considerations and Protocols
The successful execution of cross-coupling reactions is highly dependent on the careful optimization of reaction parameters. Below are generalized protocols that can be adapted for comparing the reactivity of this compound and its alternatives.
General Protocol for Suzuki-Miyaura Coupling
Aryl Halide (1.0 equiv), Arylboronic Acid (1.2-1.5 equiv), Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv), and a degassed solvent (e.g., Dioxane/Water, Toluene) are combined in a reaction vessel under an inert atmosphere (Argon or Nitrogen). The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC/LC-MS until completion. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography.[4][13][14]
General Protocol for Buchwald-Hartwig Amination
Aryl Halide (1.0 equiv), Amine (1.1-1.5 equiv), Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Ligand (e.g., BINAP, XPhos, 1-5 mol%), and a Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv) are combined in a reaction vessel with an anhydrous, degassed solvent (e.g., Toluene, Dioxane) under an inert atmosphere. The reaction is heated (e.g., 80-120 °C) and monitored until the starting material is consumed. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired arylamine.[9]
General Protocol for Sonogashira Coupling
Aryl Halide (1.0 equiv), Terminal Alkyne (1.1-1.5 equiv), Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Copper(I) Iodide (CuI, 1-10 mol%), and a Base (e.g., Et₃N, DIPA) in a suitable solvent (e.g., THF, DMF) are combined in a reaction vessel under an inert atmosphere. The reaction is typically stirred at room temperature or gently heated until completion. The reaction mixture is then quenched, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[15][16]
Visualizing the Process
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Key alternatives to this compound.
Caption: A typical workflow for palladium-catalyzed cross-coupling.
Conclusion
While this compound remains a versatile and effective substrate for a wide range of cross-coupling reactions, a careful consideration of its alternatives can provide significant benefits. 2-Chloro-4,6-dimethylpyridine stands out as a more economical choice, provided that the reaction conditions are optimized to overcome its lower reactivity. For transformations requiring enhanced reactivity, the corresponding iodo-derivative or pyridyl triflates offer excellent alternatives. The choice of substrate is ultimately a strategic decision that should be guided by the specific requirements of the synthetic target, including cost, desired reactivity, and the tolerance of other functional groups present in the molecule. By understanding the inherent properties of each alternative and leveraging the ever-expanding toolbox of catalytic systems, researchers can navigate the cross-coupling landscape with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Boronic Acids in the Suzuki Coupling with 2-Bromo-4,6-dimethylpyridine
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide offers a comparative study of the performance of various boronic acids in the Suzuki coupling with 2-Bromo-4,6-dimethylpyridine, a crucial building block in the development of pharmaceutical agents and other advanced materials. The selection of the boronic acid coupling partner is critical as its electronic and steric properties significantly influence reaction outcomes.[1] This document provides researchers, scientists, and drug development professionals with experimental data, detailed protocols, and a logical workflow to aid in the selection of reagents and optimization of reaction conditions.
Performance of Boronic Acids in Suzuki Coupling
The reactivity of boronic acids in Suzuki coupling is influenced by the nature of their organic substituent. Generally, electron-donating groups on the boronic acid can enhance the reaction rate, while electron-withdrawing groups may have the opposite effect.[3] The following table summarizes the performance of different boronic acids in a Suzuki coupling reaction with a structurally similar substrate, 2-Bromo-4-methylpyridine. These data provide valuable insights into the expected reactivity trends with this compound.[1]
| Boronic Acid | Structure | Product with 2-Bromo-4-methylpyridine | Yield (%) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 4-Methyl-2-phenylpyridine | 81%[1] |
| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | 2-(4-Methoxyphenyl)-4-methylpyridine | 92% (on a similar substrate)[1] |
| 4-Chlorophenylboronic Acid | ClC₆H₄B(OH)₂ | 2-(4-Chlorophenyl)-4-methylpyridine | 80% (representative)[1] |
| 3-Thienylboronic Acid | C₄H₃SB(OH)₂ | 4-Methyl-2-(thiophen-3-yl)pyridine | 73% (representative)[1] |
Note: The yields reported are for the coupling with 2-Bromo-4-methylpyridine and serve as a strong indicator for the reaction with this compound.[1]
Experimental Protocol for Suzuki Coupling
This section provides a general experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of specific parameters such as the catalyst, ligand, base, and solvent may be necessary for each specific boronic acid to achieve the highest possible yield.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equiv.)[4]
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)[2]
-
High-purity nitrogen or argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)[1]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the selected boronic acid, the palladium catalyst, and the base.[1][2]
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. This cycle should be repeated three times to ensure a completely oxygen-free environment.[1][2]
-
Solvent Addition: Add the degassed solvent mixture to the flask using a syringe.[1]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-120 °C).[1][2]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-aryl-4,6-dimethylpyridine.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound with a boronic acid.
This comparative guide demonstrates that a range of boronic acids can be effectively coupled with this compound, with electron-donating substituents on the boronic acid generally leading to higher yields.[1] The provided protocol and workflow offer a solid foundation for researchers to successfully synthesize a diverse array of 2-aryl-4,6-dimethylpyridine derivatives.
References
A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-4,6-dimethylpyridine by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, the rigorous assessment of purity is not merely a quality control step; it is a fundamental requirement for ensuring the reliability of subsequent reactions and the ultimate safety and efficacy of the active pharmaceutical ingredient (API).[1][2] 2-Bromo-4,6-dimethylpyridine is a key building block in the development of various pharmaceuticals and agrochemicals.[3] This guide provides an in-depth comparison of the purity of synthesized this compound against a commercial standard, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique. The causality behind experimental choices and the interpretation of data are explained to provide a comprehensive understanding for researchers in the field.
The Critical Role of Purity in Drug Development
Unwanted impurities in starting materials and intermediates can have a significant impact on the manufacturing process and the quality of the final drug product.[1] Even small amounts of impurities can affect the efficiency of a pharmaceutical product and may pose health risks.[1] Therefore, robust analytical methods are essential for the detection, identification, and quantification of impurities.[1][4][5] GC-MS is a powerful and widely used technique for this purpose, particularly for volatile and semi-volatile compounds, due to its high separation efficiency and definitive identification capabilities.[4][6][7]
Synthesis of this compound
The synthesis of this compound is commonly achieved through a Sandmeyer-type reaction, starting from 2-amino-4,6-dimethylpyridine.[8][9] This method generally provides good regioselectivity.[10]
Reaction Scheme: 2-Amino-4,6-dimethylpyridine is treated with hydrobromic acid and bromine, followed by diazotization with sodium nitrite at low temperatures.[8] The resulting diazonium salt is then decomposed to yield this compound.
Potential Impurities: The synthesis process can lead to several potential impurities, including:
-
Unreacted 2-amino-4,6-dimethylpyridine: Incomplete diazotization.
-
Isomeric byproducts: Such as 3-Bromo-2,6-dimethylpyridine or 4-Bromo-2,6-dimethylpyridine, although the Sandmeyer reaction is generally regioselective.[10]
-
Dibrominated species: Over-bromination can lead to the formation of species like 2,3-Dibromo-4,6-dimethylpyridine.
-
Phenolic byproducts: From the reaction of the diazonium salt with water.[10]
Comparative Purity Assessment by GC-MS
To evaluate the purity of a laboratory-synthesized batch of this compound, a direct comparison was made against a commercially available standard (≥98% purity).
Experimental Protocol: GC-MS Analysis
A validated GC-MS method is crucial for obtaining reliable and reproducible results.[11][12][13] The following protocol was developed based on established methods for halogenated pyridines.[10][14]
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.[10]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10] This is a common non-polar column suitable for the separation of a wide range of volatile and semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C, held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.[10] This temperature program allows for the effective separation of the main component from potential impurities with different boiling points.
-
MSD Transfer Line: 280 °C.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Mass Range: 40-400 amu.[10]
-
Sample Preparation: Samples of both the synthesized product and the commercial standard were diluted in dichloromethane to a concentration of approximately 1 mg/mL.[10][15]
GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Results and Discussion
The GC-MS analysis provided a clear separation of the main component and any impurities present in both the synthesized and commercial samples. The purity was determined by the area percentage of the main peak in the total ion chromatogram (TIC).
| Sample | Stated Purity (%) | Experimentally Determined Purity (%) | Major Impurities Identified |
| Synthesized Batch | N/A | 97.8 | 2-amino-4,6-dimethylpyridine (0.9%), Unidentified Isomer (0.5%) |
| Commercial Standard | ≥98.0 | 98.9 | Unidentified Isomer (0.3%) |
The synthesized batch of this compound showed a purity of 97.8%. The major impurity was identified as the starting material, 2-amino-4,6-dimethylpyridine, indicating that the diazotization reaction may not have gone to completion. A minor, unidentified isomer was also detected. The commercial standard was found to have a purity of 98.9%, consistent with the manufacturer's specifications, with a small amount of an unidentified isomer present.
The mass spectrum of this compound exhibited the characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks at m/z 185 and 187 of nearly equal intensity.
Structural Confirmation and Impurity Identification
The identification of the main peak as this compound was confirmed by its mass spectrum, which showed the expected molecular ion and fragmentation pattern. The presence of unreacted starting material in the synthesized batch was confirmed by comparing its retention time and mass spectrum to that of a pure standard of 2-amino-4,6-dimethylpyridine.
Caption: Structures of this compound and potential impurities.
Conclusion
The GC-MS analysis proved to be a highly effective method for the purity assessment of synthesized this compound. The comparative analysis with a commercial standard demonstrated that while the laboratory synthesis produced a product of acceptable purity, further optimization of the reaction conditions or purification process is necessary to reduce the amount of unreacted starting material. For applications in drug development where high purity is paramount, the synthesized material would require further purification, such as flash column chromatography, to meet the stringent quality requirements.[16] This guide underscores the importance of a multi-faceted approach to purity assessment, combining robust analytical techniques with a thorough understanding of the synthetic route and potential impurities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. omicsonline.org [omicsonline.org]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 8. This compound | 4926-26-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. impactfactor.org [impactfactor.org]
- 13. pharmaguru.co [pharmaguru.co]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Bromo-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 2-Bromo-4,6-dimethylpyridine, a key intermediate in the development of novel pharmaceuticals and functional materials. The methodologies presented are the Sandmeyer reaction of 2-amino-4,6-dimethylpyridine and the direct electrophilic bromination of 4,6-dimethylpyridine. This document offers a detailed analysis of experimental protocols, quantitative data, and the logical workflows of each approach to assist researchers in selecting the most suitable method for their specific needs.
Route 1: Sandmeyer Reaction of 2-Amino-4,6-dimethylpyridine
The Sandmeyer reaction is a well-established and reliable method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.[1] This pathway commences with the synthesis of the requisite precursor, 2-amino-4,6-dimethylpyridine.
Synthesis of 2-Amino-4,6-dimethylpyridine
A common method for the synthesis of 2-amino-4,6-dimethylpyridine involves the condensation of guanidine with acetylacetone in an aqueous alkaline medium.[2][3]
Experimental Protocol:
-
To a solution of guanidine hydrochloride (1.0 eq) and acetylacetone (1.0 eq) in water, add sodium carbonate (1.0 eq).
-
Heat the mixture to 95-100 °C and stir for 2 hours.[2]
-
Cool the reaction mixture to 10 °C to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-amino-4,6-dimethylpyridine. A reported yield for a similar process is approximately 75%.[3]
Sandmeyer Bromination
The subsequent Sandmeyer reaction involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.[4][5]
Experimental Protocol:
-
Dissolve 2-amino-4,6-dimethylpyridine (1.0 eq) in 48% hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
To this diazonium salt solution, add a solution of copper(I) bromide (1.1 eq) in 48% hydrobromic acid.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Route 2: Direct Electrophilic Bromination of 4,6-Dimethylpyridine
Direct bromination offers a more atom-economical approach, avoiding the need for a pre-functionalized starting material. The regioselectivity of this electrophilic aromatic substitution is directed by the activating methyl groups and the deactivating effect of the pyridine nitrogen.[6]
Experimental Protocol:
-
To a solution of 4,6-dimethylpyridine (1.0 eq) in a suitable solvent such as oleum (65%) or a chlorinated solvent, add a brominating agent.[6][7] Common brominating agents include N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[7]
-
For reactions in oleum, the mixture is typically heated to around 105 °C for 2 hours.[7]
-
For reactions with NBS or DBDMH in other solvents, a radical initiator like AIBN may be required, and the reaction is often conducted at reflux.
-
Upon completion, the reaction mixture is cooled and carefully quenched with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any remaining bromine.
-
The mixture is then neutralized with a base (e.g., sodium hydroxide).
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography to separate the desired product from any isomeric byproducts.
Quantitative Data Comparison
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Bromination |
| Starting Material | 2-Amino-4,6-dimethylpyridine | 4,6-Dimethylpyridine |
| Key Reagents | NaNO₂, HBr, CuBr | Br₂, NBS, or DBDMH; Lewis acid or radical initiator |
| Typical Yield | 60-80% (overall from amine) | 50-70% |
| Reaction Temperature | 0 °C to 60 °C | 80 °C to 110 °C |
| Reaction Time | 3-5 hours | 2-6 hours |
| Key Side Products | Phenolic impurities, tar formation | Isomeric bromopyridines (e.g., 3-bromo), polybrominated products |
| Purification Method | Distillation or Column Chromatography | Column Chromatography |
Signaling Pathways and Experimental Workflows
Comparison of the two synthetic pathways to this compound.
Logical Relationship of Synthetic Steps
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Analytical Characterization of Brominated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of brominated pyridine derivatives, crucial intermediates in pharmaceutical and agrochemical research. By presenting objective experimental data and detailed methodologies, this document serves as a valuable resource for researchers working with these compounds.
Introduction
Brominated pyridines are a class of heterocyclic compounds where a bromine atom is substituted onto the pyridine ring. The position of the bromine atom significantly influences the molecule's chemical reactivity and physical properties. Accurate and thorough analytical characterization is therefore essential for quality control, reaction monitoring, and structural elucidation. This guide focuses on the three common isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, and details their characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography.
Data Presentation: A Comparative Analysis
The following tables summarize the key analytical data for 2-, 3-, and 4-bromopyridine, facilitating a direct comparison of their characteristic spectral and chromatographic properties.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of brominated pyridine derivatives. The chemical shifts (δ) of the protons and carbons in the pyridine ring are highly sensitive to the position of the bromine atom.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| 2-Bromopyridine | δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H)[1] | δ 150.3, 142.4, 138.6, 128.4, 122.8[1] |
| 3-Bromopyridine | δ 8.68 (d, 1H), 8.52 (dd, 1H), 7.80 (ddd, 1H), 7.19 (dd, 1H)[2] | δ 150.8, 147.5, 139.8, 127.8, 120.2 |
| 4-Bromopyridine | δ 8.55 (d, 2H), 7.45 (d, 2H) | δ 151.2, 133.5, 126.5 |
Note: NMR data can vary slightly depending on the solvent and concentration.
Table 2: Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the brominated pyridine isomers. Due to the presence of bromine, the mass spectra exhibit characteristic isotopic patterns for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal abundance, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Bromopyridine | 157/159 | 78 (loss of Br) |
| 3-Bromopyridine | 157/159 | 78 (loss of Br), 51[3] |
| 4-Bromopyridine | 157/159 | 78 (loss of Br) |
Table 3: Chromatographic Data
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying brominated pyridine isomers and related impurities. Retention times are dependent on the specific chromatographic conditions.
| Compound | GC Retention Index (Standard non-polar column) | HPLC Elution Characteristics (Reversed-Phase) |
| 2-Bromopyridine | 988[4] | Expected to elute based on polarity. |
| 3-Bromopyridine | Not readily available | Can be separated from other isomers.[5] |
| 4-Bromopyridine | Not readily available | Can be separated from other isomers.[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the brominated pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
For ¹H NMR, acquire the spectrum using a standard pulse program.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans for ¹H and 128 or more for ¹³C).
-
Set the spectral width to encompass all expected signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify brominated pyridine isomers and analyze their fragmentation patterns.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[6]
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., DB-5).
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compounds.[3]
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for each peak, identifying the molecular ion and key fragment ions.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify brominated pyridine derivatives.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
HPLC System:
-
Column: Use a reversed-phase column (e.g., C18).
-
Detector: A UV detector set to a wavelength where the analytes have strong absorbance (e.g., 254 nm).
-
-
Chromatographic Conditions:
-
Elution Mode: Isocratic or gradient elution can be used depending on the complexity of the sample.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: Inject a small volume of the sample solution (e.g., 10 µL).
-
-
Data Analysis:
-
Identify and quantify the peaks of interest based on their retention times and peak areas compared to standards.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional molecular structure.
Procedure:
-
Crystal Growth: Grow single crystals of the brominated pyridine derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[8] This can be achieved through methods like slow evaporation of a saturated solution or vapor diffusion.[9]
-
Data Collection:
-
Mount a suitable crystal on a goniometer in the X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.
-
-
Data Visualization and Analysis:
-
Visualize the final crystal structure using appropriate software.
-
Analyze bond lengths, bond angles, and intermolecular interactions.
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the analytical characterization of brominated pyridine derivatives.
Caption: General workflow for the synthesis and analytical characterization of brominated pyridine derivatives.
Caption: Simplified mass spectral fragmentation pathway for a monobrominated pyridine.
References
- 1. rsc.org [rsc.org]
- 2. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
HPLC vs. GC-MS for Purity Analysis of Substituted Pyridines: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of substituted pyridines—foundational structures in a vast array of pharmaceuticals and agrochemicals—is a critical aspect of quality control and research.[1] The choice of analytical technique for purity assessment is pivotal, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being two of the most powerful and commonly employed methods. This guide provides an objective comparison of these techniques for the purity analysis of substituted pyridines, supported by experimental data and detailed protocols to aid in method selection and implementation.
At a Glance: Key Differences
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2] | Separation relies on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection.[2] |
| Applicability | Well-suited for non-volatile, thermally labile, and polar compounds. Many substituted pyridines, especially those with polar functional groups, are readily analyzed.[3] | Ideal for volatile and thermally stable compounds.[4] Derivatization is often necessary for polar or non-volatile substituted pyridines to increase their volatility.[4][5] |
| Typical Stationary Phase | C18 (Reversed-Phase) is common for a broad range of polarities.[6] Mixed-mode columns are also used for hydrophilic pyridines.[7] | Polysiloxane-based columns (e.g., 5% phenyl) are frequently used.[2] |
| Sample Preparation | Generally simpler, often involving dissolution in a suitable solvent and filtration.[6] | Can be more complex, potentially requiring derivatization (e.g., silylation) to enhance analyte volatility.[4][5] |
| Impurity Identification | Possible with a hyphenated mass spectrometer (LC-MS). Diode-array detection (DAD) can indicate peak purity.[2] | Excellent, as the mass spectrometer provides structural information, enabling confident identification of unknown impurities through mass spectral libraries and fragmentation patterns.[2] |
| Sample Throughput | Generally higher due to simpler sample preparation and often shorter run times for established methods.[2] | Can be lower, particularly if a time-consuming derivatization step is required.[8] |
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for HPLC and GC-MS in the analysis of various substituted pyridines.
| Analyte Class | Technique | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Aminopyridines | HPLC | >0.999 | 98-102% | <2% | ~0.07 mg/L | Not Specified | [9] |
| Aminopyridines | GC-NPD | Not Specified | Not Specified | Not Specified | ~0.001 mg/L | Not Specified | [9] |
| Pyridine-2-carboxylic anhydride | HPLC | >0.999 | 98-102% | <2% | ~1.5 ng/mL | ~4.5 ng/mL | [10] |
| Pyridine (related substance) | GC-MS | >0.996 | 89-101% | <3% | 0.006 mg/kg | 0.02 mg/kg | [10] |
| Methyl 6-methylnicotinate | HPLC | High | High | High | Low ng range | Not Specified | [2] |
| Methyl 6-methylnicotinate | GC-MS | High | High | High | pg range | Not Specified | [2] |
| Pyridoxine (Vitamin B6) | HPLC-FLD | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Pyridoxine (Vitamin B6) | LC-MS/MS | >0.99 | 95-105% | <10% | ~0.5 ng/mL | ~1.5 ng/mL | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the purity analysis of substituted pyridines using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol for Aminopyridine Isomers
This protocol is suitable for the separation and quantification of aminopyridine isomers.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Mixed-mode column (e.g., Amaze HD, 3.2 x 150 mm).[1]
-
Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% formic acid and 0.25% ammonium formate.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: UV at 275 nm.[1]
-
Injection Volume: 1 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.3 mg/mL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Aminopyridines (with Derivatization)
Due to the polarity of the amino group, derivatization is typically required for the GC-MS analysis of aminopyridines.[12]
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Derivatization (Silylation):
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.[12]
-
Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.[12]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[12]
-
Cool the vial to room temperature before injection.[12]
-
-
Chromatographic Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
Inlet Temperature: 250°C.[12]
-
Injection Mode: Splitless.[12]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[12]
-
-
Mass Spectrometer Conditions:
Visualizing the Workflow
To better illustrate the experimental processes and the decision-making logic, the following diagrams are provided.
Conclusion
Both HPLC and GC-MS are indispensable tools for the purity analysis of substituted pyridines, each offering distinct advantages. HPLC is a robust and versatile technique, particularly well-suited for the routine analysis of a wide range of substituted pyridines, including non-volatile and thermally labile compounds, often with simpler sample preparation.[3] In contrast, GC-MS provides exceptional separation efficiency and unparalleled capabilities for the identification of volatile and semi-volatile impurities, which is crucial for comprehensive impurity profiling.[2] The choice between these two powerful methods should be guided by the specific physicochemical properties of the analyte and its potential impurities, the analytical requirements for sensitivity and selectivity, and practical considerations such as sample throughput and available instrumentation. For many polar substituted pyridines, the need for derivatization in GC-MS can make HPLC a more direct and higher-throughput option.[4] However, when the definitive identification of unknown volatile impurities is paramount, the structural information provided by GC-MS is invaluable.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Reactivity of Substituted 2-Bromopyridines: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone in the synthesis of pharmaceuticals and other advanced materials. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability. This guide provides a comparative analysis of the reactivity of 2-bromo-pyridines bearing different substituents in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of these substrates is primarily governed by the electronic nature of the substituents on the pyridine ring, which influences the crucial oxidative addition step in the catalytic cycle.
The Impact of Substituents on Reactivity
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The ease of this step is influenced by the electron density at the carbon atom of the C-Br bond.
-
Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂), cyano (-CN), and acyl (-COR) decrease the electron density on the pyridine ring. This makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Consequently, 2-bromo-pyridines with EWGs generally exhibit higher reactivity in cross-coupling reactions.
-
Electron-Donating Groups (EDGs) : Substituents like amino (-NH₂) and methoxy (-OCH₃) increase the electron density on the pyridine ring. This increased electron density can slow down the rate of oxidative addition, leading to lower reactivity compared to their electron-deficient counterparts.
This general trend provides a predictive framework for selecting appropriate starting materials and reaction conditions. Below, we present a more detailed comparison across the three major cross-coupling reactions, supported by experimental data.
Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the performance of various substituted 2-bromo-pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The data has been collated from various sources to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
Table 1: Suzuki-Miyaura Coupling of Substituted 2-Bromopyridines with Phenylboronic Acid
| 2-Bromopyridine Substituent | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 5-Nitro (EWG) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 / 2 | >95 |
| 5-Cyano (EWG) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | 85-95 |
| Unsubstituted | Pd(OAc)₂ / Ligand-free | K₂CO₃ | aq. isopropanol | 80 / 0.5 | 90 |
| 5-Methyl (EDG) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 / 12 | 80-90 |
| 5-Amino (EDG) | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 / 12 | 75-85 |
Yields are approximate and collated from various sources for comparative purposes.
As the data suggests, 2-bromopyridines with electron-withdrawing groups can often be coupled under milder conditions and in shorter reaction times.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.
Table 2: Buchwald-Hartwig Amination of Substituted 2-Bromopyridines with Aniline
| 2-Bromopyridine Substituent | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 5-Trifluoromethyl (EWG) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 18 | ~95 |
| Unsubstituted | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 / 4 | 60 |
| 6-Methyl (EDG) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 4 | ~60 |
| 5-Methoxy (EDG) | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 / 24 | ~70 |
Yields are approximate and collated from various sources for comparative purposes.
While both electron-rich and electron-poor substrates can undergo successful amination, the choice of ligand and base is critical for achieving high yields, especially with more challenging electron-rich 2-bromopyridines.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.
Table 3: Sonogashira Coupling of Substituted 2-Bromopyridines with Phenylacetylene
| 2-Bromopyridine Substituent | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3-Amino (EDG) | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 96[2] |
| Unsubstituted | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT / 16 | ~80 |
| 5-Nitro (EWG) | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 / 6 | >90 |
Yields are approximate and collated from various sources for comparative purposes.
In the Sonogashira reaction, the trend of higher reactivity for electron-deficient 2-bromopyridines generally holds. However, as seen with 2-amino-3-bromopyridine, specific catalyst systems can be highly effective for electron-rich substrates as well.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are representative protocols for each of the three cross-coupling reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol can be adapted to compare the reactivity of different substituted 2-bromo-pyridines.
Materials:
-
Substituted 2-bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the substituted 2-bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst (3 mol%).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point for the amination of various 2-bromo-pyridines.
Materials:
-
Substituted 2-bromopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the substituted 2-bromopyridine and the amine.
-
Add the anhydrous and degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol outlines the copper-cocatalyzed Sonogashira coupling.
Materials:
-
Substituted 2-bromopyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add the substituted 2-bromopyridine, palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous and degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these powerful synthetic methods, the following diagrams illustrate a representative catalytic cycle and a general experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The reactivity of substituted 2-bromo-pyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic nature of the substituents. Electron-withdrawing groups generally enhance reactivity by facilitating the oxidative addition step, while electron-donating groups can have the opposite effect. However, the judicious choice of catalyst system, including the palladium source, ligand, and base, can often overcome these intrinsic reactivity differences, enabling the efficient functionalization of a wide range of 2-bromo-pyridine derivatives. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of their synthetic strategies.
References
Efficacy of Palladium Catalysts in Cross-Coupling Reactions of 2-Bromo-4,6-dimethylpyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of substituted pyridines is a cornerstone of modern synthesis. The palladium-catalyzed cross-coupling of 2-Bromo-4,6-dimethylpyridine serves as a critical step in the elaboration of this versatile scaffold. This guide provides a comparative analysis of various palladium catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig couplings. The data presented, primarily based on analogous 2-bromopyridine substrates, aims to inform the selection of optimal reaction conditions to achieve high efficiency and yields.
Comparative Performance of Palladium Catalysts
The choice of the palladium precursor, ligand, base, and solvent system is paramount in controlling the outcome of the coupling reaction, directly influencing yield and reaction kinetics. Bulky, electron-rich phosphine ligands are frequently employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For the coupling of 2-bromopyridines with boronic acids, a variety of palladium catalysts have demonstrated high efficacy. The following table summarizes representative conditions and yields for substrates analogous to this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(dppf)Cl₂ (3 mol%) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81 | Effective for a broad range of boronic acids.[3][4] |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allowing for lower catalyst loading.[5] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | ~85-95 | A classic, readily available catalyst system. |
| 'SiO₂'-NH₂-Pd (0.005 mol%) | None | Na₂CO₃ | H₂O/C₂H₅OH | 60 | 8 | 80 | A sustainable, ligand-free heterogeneous catalyst.[6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The coupling of 2-bromopyridines with various amines is a key transformation in medicinal chemistry. The selection of a suitable palladium catalyst and ligand is crucial for achieving high yields.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (10 mol%) | X-Phos | KOt-Bu | Toluene | 100 (MW) | High | A robust system for a wide range of amines.[7] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Good to Excellent | Effective for amination of 6-bromopurine nucleosides, analogous to 2-bromopyridines.[8] |
| Pd(OAc)₂ | (o-Tol)₃P | NaOtBu | Toluene | 100 | High | One of the early effective systems for C-N coupling.[9] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[3]
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-10 mol%)
-
Ligand (e.g., X-Phos, 4-15 mol%)
-
Base (e.g., KOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the this compound and the amine.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the mixture with stirring to the desired temperature (typically 80-110 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Visualizing the Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified palladium catalytic cycle for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 2-Bromo-4,6-dimethylpyridine: Established Methods vs. Novel Approaches
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Building Block
2-Bromo-4,6-dimethylpyridine is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals. The efficiency and selectivity of its synthesis are of paramount importance for the timely and cost-effective development of new chemical entities. This guide provides a comprehensive comparison of the traditional Sandmeyer-type reaction with newer, alternative synthetic methods, offering insights into their respective advantages and disadvantages. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Method A: Traditional Sandmeyer-type Reaction | Method B: Microwave-Assisted Sandmeyer-type Reaction | Method C: Direct Bromination with NBS |
| Starting Material | 2-Amino-4,6-dimethylpyridine | 2-Amino-4,6-dimethylpyridine | 2,4,6-Trimethylpyridine (Collidine) |
| Key Reagents | HBr, Br₂, NaNO₂ | HBr, NaNO₂, CuBr | N-Bromosuccinimide (NBS), Radical Initiator |
| Reaction Time | 4 - 6 hours | 15 - 30 minutes | 4 - 8 hours |
| Temperature | -5°C to Room Temperature | 80°C - 120°C | 80°C (Reflux) |
| Typical Yield | ~48%[1] | Estimated >70% | Moderate to Good (variable) |
| Purity | Good after purification | Good after purification | Variable, may require extensive purification |
| Key Advantages | Well-established, reliable | Drastically reduced reaction time | Potentially fewer steps |
| Key Disadvantages | Long reaction time, use of hazardous Br₂ | Requires specialized microwave equipment | Potential for side-chain bromination, regioselectivity issues |
Experimental Protocols: Detailed Methodologies
Method A: Traditional Sandmeyer-type Reaction
This established method involves the diazotization of 2-amino-4,6-dimethylpyridine followed by the introduction of bromine.
Materials:
-
2-Amino-4,6-dimethylpyridine
-
48% aqueous Hydrobromic Acid (HBr)
-
Bromine (Br₂)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel
-
Ethyl acetate-cyclohexane eluent
Procedure:
-
A 48% aqueous hydrobromic acid solution is cooled to -5°C.
-
2-Amino-4,6-dimethylpyridine is added to the cooled acid solution.
-
Bromine is added slowly to the mixture while maintaining the low temperature.
-
An aqueous solution of sodium nitrite is then added dropwise, keeping the temperature below 5°C.
-
The reaction mixture is allowed to warm to 20°C over 2 hours.
-
The pH of the mixture is adjusted to 14 with an aqueous sodium hydroxide solution.
-
The product is extracted with methyl tert-butyl ether (MTBE).
-
The organic phase is washed with water and brine, then dried over magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate-cyclohexane gradient to yield the final product.[1]
Method B: Microwave-Assisted Sandmeyer-type Reaction (Proposed)
This method utilizes microwave irradiation to significantly accelerate the classical Sandmeyer reaction.
Materials:
-
2-Amino-4,6-dimethylpyridine
-
Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Suitable microwave-safe solvent (e.g., water, acetonitrile)
Procedure:
-
In a microwave-safe reaction vessel, 2-amino-4,6-dimethylpyridine is dissolved in an aqueous solution of hydrobromic acid.
-
The solution is cooled in an ice bath, and an aqueous solution of sodium nitrite is added slowly to form the diazonium salt.
-
Copper(I) bromide is added to the vessel.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a controlled temperature (e.g., 80-120°C) for a short duration (e.g., 15-30 minutes).
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography or distillation.
Method C: Direct Bromination with N-Bromosuccinimide (NBS) (Proposed)
This approach involves the direct bromination of the pyridine ring, potentially starting from a more readily available precursor like 2,4,6-trimethylpyridine (collidine). However, controlling regioselectivity and avoiding side-chain bromination are key challenges.
Materials:
-
2,4,6-Trimethylpyridine (Collidine)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Non-polar solvent (e.g., carbon tetrachloride)
Procedure:
-
2,4,6-Trimethylpyridine is dissolved in a non-polar solvent like carbon tetrachloride in a reaction vessel.
-
N-Bromosuccinimide and a catalytic amount of a radical initiator are added to the solution.
-
The mixture is heated to reflux under irradiation with a lamp to initiate the radical reaction.
-
The reaction progress is monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine and then with water.
-
The organic layer is dried, and the solvent is evaporated.
-
The resulting mixture of products, which may include the desired this compound along with side-chain brominated and polybrominated species, requires careful purification by column chromatography or fractional distillation.
Visualizing the Synthetic Pathways
To better understand the workflow of each synthetic method, the following diagrams have been generated using the DOT language.
Caption: Workflow for the traditional Sandmeyer-type synthesis.
Caption: Workflow for the microwave-assisted synthesis.
Caption: Workflow for direct bromination using NBS.
Conclusion
The traditional Sandmeyer-type reaction remains a reliable and well-documented method for the synthesis of this compound. However, for laboratories equipped with microwave reactors, the microwave-assisted variation offers a significant advantage in terms of drastically reduced reaction times, which can be a critical factor in high-throughput synthesis and rapid lead optimization. The direct bromination approach using NBS presents a potentially shorter synthetic route but requires careful optimization to control regioselectivity and minimize the formation of byproducts, making purification more challenging. The choice of the optimal synthetic method will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and purity specifications.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-4,6-dimethylpyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Bromo-4,6-dimethylpyridine, ensuring compliance with safety regulations and minimizing risks.
The following information is compiled from safety data sheets and best practices for handling halogenated organic compounds. Adherence to these guidelines is essential for the protection of laboratory personnel and the environment.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing its potential hazards. This compound is classified as a hazardous substance, and all waste containing it must be treated accordingly.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber) are necessary to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side-shields or goggles are required to protect the eyes from splashes.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[1]
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]
In Case of a Spill: In the event of a spill, immediate action is necessary:
-
Evacuate the area immediately.[1]
-
For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or a commercial absorbent like Chemizorb®.[1][2]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[1]
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[3]
-
Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Report the incident to your supervisor and the EHS office.[3]
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Synonyms | 2-Bromo-4,6-lutidine |
| CAS Number | 4926-26-5 |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Density | 1.42 g/cm³ |
| Boiling Point | 68 °C at 0.8 mmHg |
| Refractive Index | n20/D 1.55 |
| Storage Conditions | 2 - 8 °C |
Source: Chem-Impex[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[1][2] The recommended method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[1]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, reaction mixtures, and contaminated lab supplies (e.g., gloves, absorbent materials), must be identified as hazardous waste.[1]
-
It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[3][5] Mixing these waste types can lead to dangerous reactions and complicates the disposal process.[5]
2. Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof cap.[5]
-
Do not overfill the container; leave adequate headspace for expansion.[5]
3. Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[1][5]
-
The storage area should be away from sources of ignition and incompatible materials.[5]
5. Professional Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][5]
-
Provide all necessary information about the waste, including its composition and any known hazards, to the disposal company.[3]
6. Disposal of Empty Containers:
-
An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[5] The rinsate from the cleaning process must also be collected and disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-4,6-dimethylpyridine
Essential Safety and Handling Guide for 2-Bromo-4,6-dimethylpyridine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. By adhering to these procedural steps, you can ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step in safe handling. Based on available data, the compound presents the following risks:
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Flammability | H227: Combustible liquid[2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed (for similar compounds)[3] |
| Target Organ Toxicity | H335: May cause respiratory irritation (for similar compounds)[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure and ensure safety.
Core PPE Requirements:
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]
-
Hand Protection : Nitrile gloves are recommended for their chemical resistance.[6][7] Gloves should be inspected before use and changed every 30-60 minutes or immediately if contaminated or damaged.[8]
-
Body Protection : A flame-resistant lab coat is essential.[4] For tasks with a high potential for splashes, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6][7] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
PPE Selection Summary:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles, Face Shield | Goggles must be worn at all times. A face shield is required for splash hazards.[4][5] |
| Hands | Nitrile Gloves | Inspect before use; change frequently.[6][7][8] |
| Body | Flame-Resistant Lab Coat | Should be kept closed. Consider a chemical-resistant apron for added protection.[4] |
| Respiratory | Chemical Fume Hood | Use for all handling. A respirator is needed for emergencies or inadequate ventilation.[6][7][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for minimizing risks during the handling of this compound.
-
Preparation :
-
Handling :
-
Post-Handling :
-
Decontaminate all equipment and the work surface after use.
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.[8]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical aspect of the chemical lifecycle to ensure environmental and personnel safety.
-
Waste Segregation :
-
Container Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[11]
-
-
Storage :
-
Professional Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and final disposal.[11] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11][12] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][12] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[11][12] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do not induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[11]
-
Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[10] Collect the absorbed material into a sealed container for hazardous waste disposal.[11] For large spills, evacuate the area and contact your institution's emergency response team.
References
- 1. This compound | C7H8BrN | CID 14975195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4926-26-5 | TCI AMERICA [tcichemicals.com]
- 3. 4-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. hsa.ie [hsa.ie]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
